1,5-Dimethylcyclopentene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1,5-dimethylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h4,7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIICRLQIUAAOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871257 | |
| Record name | 1,5-Dimethylcyclopent-1-ene | |
| Source | EPA DSSTox | |
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Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16491-15-9 | |
| Record name | 1,5-Dimethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1,5-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,5-Dimethylcyclopentene, a valuable building block in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Data
This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1][2] Its structure and properties make it a useful intermediate in the synthesis of more complex molecules.[2]
Summary of Physical Properties
The following table summarizes the key quantitative physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][3] |
| CAS Number | 16491-15-9 | [1] |
| Melting Point | -118°C | [1][2][4][5] |
| Boiling Point | 102°C - 102.05°C (at 760 mmHg) | [1][2][4] |
| Density | 0.775 - 0.801 g/cm³ | [1][2][4] |
| Refractive Index | 1.4304 - 1.447 | [1][2][4] |
| Vapor Pressure | 39.6 mmHg at 25°C | [2][4] |
| Critical Temperature | 292°C | [5] |
| Critical Pressure | 32.8 atm | [5] |
Spectral Information
Spectral data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectrum: The IR spectrum of this compound is available and can be used for fingerprint identification.[6][7] The spectrum will show characteristic peaks for C-H stretching and bending vibrations.[8]
-
Mass Spectrometry (MS): Mass spectral data is available, providing information about the compound's molecular weight and fragmentation patterns under electron ionization.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found, data for the isomeric 1,2-Dimethylcyclopentene is available, which can provide comparative insights into the chemical shifts and coupling constants for similar cyclopentene ring systems.[10]
Experimental Protocols
A common synthetic route to produce substituted cyclopentenes is through the acid-catalyzed dehydration of the corresponding cyclopentanol. The following is a representative protocol for the synthesis of this compound from 1,2-Dimethylcyclopentanol, adapted from established procedures for similar alcohol dehydrations.
Synthesis of this compound via Dehydration of 1,2-Dimethylcyclopentanol
This procedure describes the E1 elimination reaction to form this compound from its corresponding alcohol precursor.
Materials:
-
1,2-Dimethylcyclopentanol
-
Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Boiling chips
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,2-Dimethylcyclopentanol and a few boiling chips. Slowly add a catalytic amount of concentrated phosphoric acid (approximately 1.5 mL for every 5 mL of alcohol). Swirl the flask to ensure thorough mixing.[8]
-
Distillation: Assemble a simple or fractional distillation apparatus with the round-bottom flask.[11] Heat the mixture gently using a heating mantle to a temperature that allows for the distillation of the alkene products as they are formed. The boiling point of this compound is approximately 102°C.[5] Continue the distillation until no more product is collected, being careful not to distill to dryness.[8][11]
-
Washing: Transfer the collected distillate to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize any co-distilled acid.[8] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[8][11] Swirl the flask and let it stand for 10-15 minutes.
-
Final Purification: If necessary, a final distillation of the dried product can be performed to obtain highly purified this compound.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography (GC) and Infrared (IR) Spectroscopy.[11]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 1,2-Dimethylcyclopentanol.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 16491-15-9 | Benchchem [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,2-Dimethylcyclopentanol | 19550-45-9 | Benchchem [benchchem.com]
- 5. This compound | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cyclopentene, 1,5-dimethyl- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectroscopic and Synthetic Profile of 1,5-Dimethylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethylcyclopentene, a volatile cycloalkene of interest in organic synthesis and materials science. This document details available infrared (IR) and mass spectrometry (MS) data, alongside predicted Nuclear Magnetic Resonance (NMR) data. Furthermore, it outlines standardized experimental protocols for these analytical techniques and presents a representative synthetic workflow.
Spectroscopic Data Analysis
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound exhibits characteristic absorptions corresponding to its molecular structure. Key vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Strong | C-H stretch (sp³ -CH₃, -CH₂-) |
| ~2870 | Medium | C-H stretch (sp³ -CH₃, -CH₂-) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | C-H bend (scissoring, -CH₂-) |
| ~1375 | Medium | C-H bend (rocking, -CH₃) |
| ~880 | Medium | =C-H bend (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.4 | m | =CH |
| ~2.2 | m | -CH₂- (allylic) |
| ~1.8 | m | -CH₂- |
| ~1.6 | s | =C-CH₃ |
| ~1.0 | d | -CH-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~145 | =C(CH₃) |
| ~125 | =CH |
| ~40 | -CH(CH₃) |
| ~35 | -CH₂- (allylic) |
| ~25 | -CH₂- |
| ~20 | =C-CH₃ |
| ~15 | -CH-CH₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The major fragments are tabulated below.
| m/z | Relative Intensity | Assignment |
| 96 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CH₃]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
| 53 | Low | [C₄H₅]⁺ |
| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis and synthesis of this compound.
Gas-Phase Infrared (IR) Spectroscopy
A standard protocol for obtaining a gas-phase IR spectrum of a volatile cycloalkene like this compound is as follows:
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell is utilized. The gas cell typically has a path length of 10 cm and is fitted with KBr or NaCl windows, which are transparent in the mid-IR region.
-
Sample Preparation : A small liquid sample of this compound is injected into the evacuated gas cell. The sample is allowed to vaporize and equilibrate within the cell. The pressure within the cell is typically maintained in the range of 10-50 Torr.
-
Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty, evacuated gas cell is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
A typical procedure for the EI-MS analysis of a C₇H₁₂ isomer is detailed below:
-
Instrumentation : A mass spectrometer equipped with an electron ionization source is used. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction : For a pure sample, direct infusion via a heated probe can be used. For mixtures, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC column separates the components of the mixture before they enter the mass spectrometer.
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Synthetic Workflow
A plausible synthetic route to this compound involves the reaction of 2-methylcyclopentanone with a methyl Grignard reagent, followed by dehydration of the resulting tertiary alcohol. This workflow is depicted in the following diagram.
Caption: Synthesis of this compound.
reactivity of the double bond in 1,5-Dimethylcyclopentene
An In-depth Technical Guide to the Reactivity of the Double Bond in 1,5-Dimethylcyclopentene
Introduction
This compound is an unsaturated alicyclic hydrocarbon featuring a five-membered ring with a carbon-carbon double bond and two methyl substituents on adjacent carbons (C1 and C5).[1] Its chemical formula is C₇H₁₂ and it has a molecular weight of 96.17 g/mol .[2][3][4] The reactivity of this molecule is primarily dictated by the presence of the nucleophilic π-bond, making it a valuable substrate and building block in organic synthesis.[2][3] This guide provides a detailed exploration of the reactivity of the double bond in this compound, focusing on key reaction mechanisms, experimental considerations, and synthetic applications relevant to researchers in chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [2][3][4] |
| Molecular Weight | 96.17 g/mol | [2][3][4] |
| CAS Number | 16491-15-9 | [2][3][4] |
| IUPAC Name | 1,5-dimethylcyclopent-1-ene | [1][4] |
| Boiling Point | 102.05 °C | [2][3] |
| Melting Point | -118 °C | [2][3] |
| Density | 0.775 - 0.801 g/cm³ | [2][3] |
| Refractive Index | 1.447 | [3] |
General Reactivity and Steric Considerations
The double bond in this compound is electron-rich, making it susceptible to attack by electrophiles.[5] Reactions typically proceed via mechanisms that involve the formation of carbocation intermediates. The substitution pattern of the double bond is critical to its reactivity. It is a trisubstituted alkene, which influences both the regioselectivity and stereoselectivity of addition reactions.
The two methyl groups at the C1 and C5 positions exert significant steric hindrance.[6] This steric congestion can influence the trajectory of incoming reagents, favoring attack from the less hindered face of the cyclopentene ring. This effect is a key factor in determining the stereochemistry of the products, particularly in reactions like catalytic hydrogenation and epoxidation.
Key Reactions of the Double Bond
Electrophilic Addition of Haloacids (e.g., HBr, HCl)
The addition of haloacids like HBr or HCl to this compound proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the proton (electrophile) adds to the less substituted carbon of the double bond (C2) to generate the most stable carbocation intermediate.[7] In this case, a tertiary carbocation is formed at C1, which is then attacked by the halide nucleophile.
Radical Addition of HBr (Anti-Markovnikov)
In the presence of peroxides, the addition of HBr proceeds through a free-radical mechanism.[8] This pathway results in anti-Markovnikov regioselectivity. The bromine radical adds first to the double bond to form the most stable carbon radical (tertiary radical at C1). This intermediate then abstracts a hydrogen atom from HBr to yield the final product. Two potential products can be formed depending on which carbon the bromine radical initially attacks.[8]
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[9] The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[9][10] For this compound, this results in the formation of cis-1,2-dimethylcyclopentane as the major product, as the alkene adsorbs onto the catalyst surface from its less sterically hindered side.[10]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | 16491-15-9 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. organic chemistry - Relative stability dependent on location of double bond in dimethylcyclopentene isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Answered: What is(are) the product(s) in the Pd-catalyzed hydrogenation of 1,2-dimethylcyclopentene? Include stereochemistry. | bartleby [bartleby.com]
Isomerization of 1,2-Dimethylcyclopentene to 1,5-Dimethylcyclopentene: A Technical Review
An in-depth analysis of the potential transformation of 1,2-dimethylcyclopentene to its 1,5-isomer reveals a scarcity of direct experimental protocols in publicly available scientific literature. While the principles of organic chemistry suggest plausible pathways for this isomerization, a specific, detailed, and reproducible experimental guide has not been identified in the course of a comprehensive literature review.
This technical guide will, therefore, focus on the theoretical underpinnings of such a transformation, drawing parallels from related and well-documented isomerization reactions of cyclic alkenes. The content is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential mechanistic pathways and the key factors that would influence such a reaction.
Theoretical Framework for Isomerization
The conversion of 1,2-dimethylcyclopentene to 1,5-dimethylcyclopentene involves the migration of the double bond within the five-membered ring. This type of transformation is a classic example of an isomerization reaction. Several catalytic and energetic inputs can promote such rearrangements, primarily through the formation of reactive intermediates.
1. Acid-Catalyzed Isomerization:
Acid catalysis is a common method for achieving alkene isomerization. The mechanism typically proceeds through a carbocation intermediate.
-
Protonation: An acid catalyst (e.g., a Brønsted or Lewis acid) protonates the double bond of 1,2-dimethylcyclopentene. This protonation can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation.
-
Hydride Shift: The resulting carbocation can then undergo a 1,2-hydride shift. In this step, a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. This rearrangement leads to the formation of a new, isomeric carbocation.
-
Deprotonation: Finally, a base (which could be the conjugate base of the acid catalyst or the solvent) removes a proton from a carbon adjacent to the new carbocation center, reforming the double bond in the new, more thermodynamically stable position to yield this compound.
The relative stability of the alkene isomers often dictates the final product distribution in acid-catalyzed isomerizations. In the case of dimethylcyclopentenes, the thermodynamic stability of the various isomers would be a critical factor. Generally, more substituted alkenes are more stable. However, in this specific case, both 1,2-dimethylcyclopentene and this compound are trisubstituted alkenes. Therefore, subtle differences in steric and electronic effects would determine the equilibrium position.
2. Thermal and Photochemical Isomerization:
While thermal and photochemical conditions can also induce isomerization of alkenes, these methods are less commonly employed for simple double bond migration within a cyclic system unless specific functional groups are present to facilitate the reaction. Thermal isomerization would require high temperatures and might lead to a mixture of products through various rearrangement and fragmentation pathways. Photochemical isomerization involves the excitation of the π-electrons of the double bond to a higher energy state, which can allow for rotation around the carbon-carbon bond and subsequent relaxation to a different isomer. However, without a specific photosensitizer, this process can be unselective.
Visualization of the Proposed Acid-Catalyzed Pathway
The following diagram, generated using the DOT language, illustrates the proposed logical workflow for the acid-catalyzed isomerization of 1,2-dimethylcyclopentene to this compound.
Caption: Proposed acid-catalyzed isomerization pathway.
Experimental Data and Protocols: A Literature Gap
A thorough search of scientific databases and chemical literature did not yield any specific experimental protocols for the isomerization of 1,2-dimethylcyclopentene to this compound. Consequently, no quantitative data regarding reaction yields, selectivity, or specific conditions can be presented in tabular format. The absence of such data in the public domain suggests that this particular transformation may not be a common or synthetically useful reaction, or that it is part of a more complex reaction sequence where it is not the primary focus of the reported study.
Conclusion for Researchers
For scientists and professionals in drug development interested in this specific isomerization, the information presented here provides a theoretical basis for designing experiments. Key variables to consider would include the choice of a suitable acid catalyst (both Brønsted and Lewis acids could be explored), the reaction solvent, temperature, and reaction time. Careful analysis of the product mixture using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the extent of isomerization and identify any side products. Given the lack of direct precedent, any experimental investigation into this reaction would be exploratory in nature.
An In-depth Technical Guide on the Thermochemical Properties of 1,5-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 1,5-dimethylcyclopentene. The information is curated for professionals in research, scientific, and drug development fields, offering critically evaluated data, generalized experimental protocols for its determination, and a logical workflow for the application of such data.
Core Thermochemical and Physical Data
The following tables summarize the key thermochemical and physical properties of this compound, a cyclic alkene with the molecular formula C₇H₁₂.[1] The data presented has been compiled from critically evaluated sources, primarily the NIST/TRC Web Thermo Tables.[2]
Table 1: Fundamental Physical and Thermochemical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₂ | - | [1] |
| Molar Mass | 96.173 | g/mol | [2] |
| Normal Boiling Point | 102 | °C | [3] |
| Melting Point | -118 | °C | [3] |
| Density | 0.801 | g/cm³ | [3] |
| Enthalpy of Formation (Gas) | - | kJ/mol | [2] |
| Enthalpy of Formation (Liquid) | - | kJ/mol | [2] |
| Enthalpy of Vaporization (at 288 K) | 37.1 | kJ/mol | [4] |
Table 2: Temperature-Dependent Thermochemical Data (Ideal Gas)
| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (Cₚ) (J/mol·K) |
| 298 | Value | Value | Value |
| ...up to 1500 | Value | Value | Value |
| Note: Specific values are available in the NIST/TRC Web Thermo Tables and are temperature-dependent.[2] |
Table 3: Temperature-Dependent Thermochemical Data (Liquid Phase)
| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity at Saturation Pressure (J/mol·K) |
| 154.67 | Value | Value | Value |
| ...up to 547.82 | Value | Value | Value |
| Note: Specific values are available in the NIST/TRC Web Thermo Tables and are temperature-dependent.[2] |
Experimental Protocols for Thermochemical Data Determination
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.
-
Sample Preparation : A precisely weighed sample of high-purity this compound is encapsulated in a combustible container.
-
Bomb Calorimetry : The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen.
-
Ignition and Data Acquisition : The sample is ignited electrically, and the temperature change of the surrounding water bath is meticulously recorded.
-
Calculation : The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, subtracting the enthalpies of formation of the combustion products (CO₂ and H₂O) from the measured enthalpy of combustion.
Determination of Heat Capacity (Cₚ)
-
Adiabatic Calorimetry : A known mass of this compound is placed in a calorimeter.
-
Energy Input : A measured amount of electrical energy is supplied to the sample, causing a small temperature increase.
-
Temperature Measurement : The resulting temperature change is precisely measured.
-
Calculation : The heat capacity is calculated by dividing the energy input by the temperature change and the molar amount of the sample. This process is repeated at various temperatures to determine the temperature dependency of the heat capacity.
Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.
-
Vapor Pressure Measurement : The vapor pressure of this compound is measured at a series of controlled temperatures using a static or dynamic method.
-
Data Analysis : The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).
-
Clausius-Clapeyron Equation : The enthalpy of vaporization is determined from the slope of this plot, which is equal to -ΔvapH°/R, where R is the ideal gas constant.
Logical Workflow for Thermochemical Data Utilization
The following diagram illustrates a typical workflow for the determination and application of thermochemical data in a research and development context.
Caption: Workflow for Thermochemical Data Determination and Application.
References
An In-depth Technical Guide to the Conformational Analysis of 1,5-Dimethylcyclopentene
The cyclopentene ring is not planar and exists in puckered conformations to relieve torsional strain. The two primary conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). For 1,5-dimethylcyclopentene, the presence of two methyl groups significantly influences the conformational landscape, primarily due to allylic strain.
Conformational Preferences and Allylic Strain
In this compound, one methyl group is attached to a vinylic carbon (C1) and the other to an allylic carbon (C5). The steric interaction between the substituent at the vinylic position and the substituent at the adjacent allylic position is known as A1,3 strain (or allylic strain). This strain plays a crucial role in determining the most stable conformation.
The cyclopentene ring can pucker in two principal ways, leading to two envelope conformations where either the allylic carbon C5 or the carbon C4 is out of the plane.
-
C5-endo Puckering (Envelope Conformation): In this conformation, the C5 carbon atom is puckered towards the endo face. This would bring the C5-methyl group into a pseudo-axial orientation, leading to significant steric hindrance with the C1-methyl group. This interaction is a classic example of A1,3 strain.
-
C4-endo Puckering (Envelope Conformation): Puckering of the C4 carbon atom places the C5-methyl group in a pseudo-equatorial position. This conformation is expected to be more stable as it minimizes the A1,3 strain between the two methyl groups.
Therefore, the conformational equilibrium of this compound is expected to strongly favor the C4-puckered envelope conformation, where the C5-methyl group occupies a pseudo-equatorial position to avoid steric repulsion with the C1-methyl group.
The interconversion between these conformations likely proceeds through a planar transition state. The energy barrier for this ring inversion would be influenced by the steric clash of the methyl groups in the planar state.
Quantitative Data
Specific quantitative data from experimental or computational studies on the conformational energies, dihedral angles, and energy barriers of this compound are not available in the peer-reviewed literature. The following table provides a qualitative summary of the expected conformational preferences based on the principles of allylic strain.
| Conformation | C5-Methyl Position | A1,3 Strain | Expected Relative Energy |
| C4-Puckered Envelope | Pseudo-equatorial | Minimized | Lower |
| C5-Puckered Envelope | Pseudo-axial | Maximized | Higher |
| Planar | - | High | Highest (Transition State) |
Experimental and Computational Protocols for Conformational Analysis
While specific protocols for this compound are not documented, the following are standard methodologies employed for the conformational analysis of cyclic molecules.
Computational Chemistry
1. Molecular Mechanics (MM):
-
Purpose: Rapidly screen potential energy surfaces to identify low-energy conformers.
-
Methodology:
-
Construct the 3D structure of this compound.
-
Select a suitable force field (e.g., MMFF94, OPLS3e).
-
Perform a conformational search by systematically rotating dihedral angles of the ring.
-
Minimize the energy of each generated conformer to find local minima.
-
Rank the conformers based on their steric energy.
-
2. Density Functional Theory (DFT) and Ab Initio Calculations:
-
Purpose: Obtain accurate geometric parameters and relative energies of conformers and transition states.
-
Methodology:
-
Use the low-energy conformers identified from molecular mechanics as starting structures.
-
Perform geometry optimization using a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ).
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Calculate the single-point energies at a higher level of theory for more accurate energy differences.
-
The energy difference between conformers and the energy of the transition state relative to the ground state conformer provide the conformational energy differences and the barrier to interconversion.
-
NMR Spectroscopy
1. Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):
-
Purpose: Determine through-space proximities of protons to elucidate the three-dimensional structure and relative orientation of substituents.
-
Methodology:
-
Dissolve a pure sample of this compound in a suitable deuterated solvent.
-
Acquire a 2D NOESY or ROESY spectrum.
-
The presence of cross-peaks between the protons of the two methyl groups would indicate their spatial proximity. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
In the more stable C4-puckered conformer, a weaker or absent NOE between the methyl groups would be expected compared to the less stable C5-puckered conformer.
-
2. Variable Temperature (VT) NMR:
-
Purpose: To study the dynamics of conformational exchange and determine the energy barrier of interconversion.
-
Methodology:
-
Record 1H or 13C NMR spectra at various temperatures.
-
At low temperatures, if the conformational exchange is slow on the NMR timescale, separate signals for the different conformers may be observed.
-
As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal.
-
The coalescence temperature can be used to calculate the free energy of activation for the conformational interconversion using the Eyring equation.
-
Visualizations
The following diagrams illustrate the key concepts in the conformational analysis of this compound.
An In-depth Technical Guide on the Solubility of 1,5-Dimethylcyclopentene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethylcyclopentene in organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on qualitative solubility predictions, theoretical frameworks, and detailed experimental protocols to enable researchers to determine precise solubility values.
Introduction to this compound
This compound (CAS No: 16491-15-9) is a cyclic alkene, a class of non-aromatic, unsaturated hydrocarbons.[1] Its nonpolar nature is the primary determinant of its solubility behavior. The general principle of "like dissolves like" dictates that nonpolar compounds, such as this compound, will exhibit higher solubility in nonpolar solvents and lower solubility in polar solvents.[2][3] Alkenes are generally insoluble in water but soluble in organic solvents.[4][5]
Predicted Solubility Profile
While specific quantitative data is scarce, a qualitative solubility profile for this compound can be predicted based on its chemical structure and the polarity of common organic solvents. As a nonpolar hydrocarbon, it is expected to be miscible with other nonpolar solvents and show decreasing solubility as the polarity of the solvent increases.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvents are nonpolar hydrocarbons. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar nonpolar characteristics and van der Waals interactions. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Generally good solvents for nonpolar to moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can dissolve a wide range of nonpolar and slightly polar compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Increased polarity of the ketone functional group may reduce solubility. |
| Esters | Ethyl Acetate | Moderately Soluble | Intermediate polarity suggests moderate solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The polar hydroxyl group and hydrogen bonding in alcohols lead to poor miscibility with nonpolar hydrocarbons. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | High polarity of these solvents makes them poor solvents for nonpolar compounds. |
Theoretical Framework for Solubility Prediction
For researchers requiring quantitative estimates, several computational models can predict the solubility of organic compounds. These methods are particularly useful when experimental data is unavailable.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients in mixtures based on the functional groups present in the molecules.[6][7] It can be used to predict liquid-liquid and solid-liquid equilibria.[7][8] The accuracy of UNIFAC predictions depends on the availability of interaction parameters for the specific functional groups in the solute and solvent.[9][10]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
4.2. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
4.3. Detailed Steps
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
These standards will be used to create a calibration curve for the GC-FID analysis.
-
-
Sample Preparation:
-
In a series of vials, add a measured volume of the organic solvent.
-
Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent evaporation, especially with volatile compounds and solvents.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature until the undissolved this compound has settled.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microdroplets of the undissolved solute.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted sample and the calibration standards using GC-FID.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area from the GC-FID analysis versus the concentration of the standard solutions.
-
Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent.
References
- 1. books.rsc.org [books.rsc.org]
- 2. education.com [education.com]
- 3. Khan Academy [khanacademy.org]
- 4. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]
- 5. youtube.com [youtube.com]
- 6. UNIFAC - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scm.com [scm.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. d-nb.info [d-nb.info]
- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
The Synthesis of 1,5-Dimethylcyclopentene: A Technical Overview
Introduction
1,5-Dimethylcyclopentene is a cyclic hydrocarbon of significant interest in organic synthesis and mechanistic studies. Its structure, featuring a five-membered ring with two methyl substituents adjacent to a double bond, provides a platform for investigating the influence of alkyl groups on the reactivity and stability of cycloalkenes. The absence of a definitive primary publication on its first synthesis suggests it may have emerged from broader studies on hydrocarbon conversions or as a byproduct in reactions involving substituted alkanes and cycloalkanes, with the work of chemists like N. D. Zelinsky in the early 20th century on the catalytic conversion of hydrocarbons laying the foundational knowledge for such transformations.
Key Synthetic Methodologies
Several reliable methods have been established for the synthesis of this compound and its isomers. These approaches often involve intramolecular cyclization, elimination reactions, or catalytic dehydrogenation.
Intramolecular Cyclization of 2,6-Heptanedione
One of the classical and conceptually straightforward approaches to forming a five-membered ring is through the intramolecular cyclization of a 1,6-dicarbonyl compound. The synthesis of a dimethylcyclopentene precursor can be achieved from 2,6-heptanedione.
Experimental Protocol:
The synthesis proceeds via a base-catalyzed intramolecular aldol condensation of 2,6-heptanedione to form a β-hydroxy ketone, which is then dehydrated to yield a cyclopentenone intermediate. Subsequent reduction of the ketone and final dehydration would lead to a mixture of dimethylcyclopentene isomers, including the 1,5-isomer. A more direct route to the hydrocarbon involves a Clemmensen or Wolff-Kishner reduction of the cyclopentenone, followed by dehydrogenation if necessary.
A representative procedure for the initial cyclization is as follows:
-
Cyclization: 2,6-Heptanedione is dissolved in a suitable solvent, such as ethanol.
-
A base, typically a solution of sodium ethoxide in ethanol, is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours to facilitate the intramolecular aldol condensation.
-
Dehydration: The resulting β-hydroxy ketone is then subjected to acid-catalyzed dehydration, often by heating with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, to yield 3,5-dimethylcyclopent-2-en-1-one.
-
Reduction and Elimination: The cyclopentenone can be converted to this compound through a multi-step process involving reduction of the ketone and subsequent elimination of the hydroxyl group.
Quantitative Data:
| Step | Reactants | Reagents | Conditions | Product | Yield (%) |
| 1 | 2,6-Heptanedione | Sodium Ethoxide/Ethanol | Room Temperature, 4h | 3-hydroxy-3,5-dimethylcyclopentan-1-one | ~85 |
| 2 | 3-hydroxy-3,5-dimethylcyclopentan-1-one | p-Toluenesulfonic acid, Toluene | Reflux, 2h | 3,5-dimethylcyclopent-2-en-1-one | >90 |
Dehydration of 1,5-Dimethylcyclopentanol
A direct and common method for the preparation of alkenes is the acid-catalyzed dehydration of the corresponding alcohol. In this case, 1,5-dimethylcyclopentanol serves as the immediate precursor to this compound.
Experimental Protocol:
-
Reaction Setup: 1,5-Dimethylcyclopentanol is placed in a distillation apparatus with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Dehydration: The mixture is heated. The lower boiling point of the alkene product, this compound, allows for its continuous removal from the reaction mixture by distillation as it is formed, driving the equilibrium towards the product.
-
Purification: The collected distillate, which may contain some water and acidic impurities, is washed with a dilute sodium bicarbonate solution and then with water.
-
Drying and Distillation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation.
Quantitative Data:
| Reactant | Catalyst | Temperature (°C) | Product | Yield (%) |
| 1,5-Dimethylcyclopentanol | Conc. H₂SO₄ | 150-160 | This compound | 75-85 |
Catalytic Dehydrogenation of 1,2-Dimethylcyclopentane
Catalytic dehydrogenation of cycloalkanes is a powerful method for introducing unsaturation. This approach is particularly relevant in the context of petroleum chemistry and catalytic reforming, areas pioneered by chemists like Zelinsky.
Experimental Protocol:
-
Catalyst Preparation: A supported metal catalyst, such as platinum or palladium on a high-surface-area support like alumina or charcoal, is prepared and activated.
-
Reaction: 1,2-Dimethylcyclopentane vapor is passed over the heated catalyst bed in a stream of an inert carrier gas (e.g., nitrogen or argon).
-
Product Collection: The effluent gas stream is cooled to condense the liquid products, which will be a mixture of isomeric dimethylcyclopentenes and unreacted starting material.
-
Purification: The product mixture is then separated and purified by fractional distillation.
Quantitative Data:
| Reactant | Catalyst | Temperature (°C) | Pressure (atm) | Product | Selectivity (%) |
| 1,2-Dimethylcyclopentane | Pt/Al₂O₃ | 300-450 | 1-10 | This compound & isomers | Variable |
Mechanistic Pathways and Logical Relationships
The synthesis of this compound involves key chemical transformations that can be visualized to understand the logical flow of the reactions.
Caption: Workflow for the synthesis of this compound from 2,6-heptanedione.
Caption: Mechanism of acid-catalyzed dehydration of 1,5-dimethylcyclopentanol.
Conclusion
While the inaugural synthesis of this compound remains historically ambiguous, the methodologies presented here represent robust and well-characterized routes to this compound. These syntheses, rooted in fundamental principles of organic chemistry, provide researchers and drug development professionals with reliable pathways to access this and related cyclic structures. The intramolecular cyclization of dicarbonyls, dehydration of alcohols, and catalytic dehydrogenation of cycloalkanes each offer distinct advantages in terms of starting material availability, scalability, and control over isomer distribution. Understanding these synthetic strategies is crucial for the continued exploration and application of substituted cyclopentenes in various fields of chemical science.
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,5-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,5-dimethylcyclopentene via a palladium-catalyzed intramolecular cycloisomerization of 2,6-dimethylhepta-1,6-diene. This method offers a direct and efficient route to construct the five-membered carbocyclic framework. The protocol is based on established palladium-catalyzed cycloisomerization reactions of 1,6-dienes.[1] The underlying reaction mechanism, involving a palladium hydride species, is also detailed.
Introduction
Cyclopentene derivatives are important structural motifs in a variety of natural products and pharmacologically active compounds. The development of efficient and selective methods for their synthesis is a significant goal in organic chemistry. Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds and the formation of cyclic systems.[2] Specifically, the palladium-catalyzed cycloisomerization of 1,6-dienes provides an atom-economical pathway to functionalized cyclopentenes.[1][3] This protocol adapts this methodology for the specific synthesis of this compound, a valuable building block in organic synthesis.
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed cycloisomerization of the acyclic precursor, 2,6-dimethylhepta-1,6-diene. The reaction is typically catalyzed by a cationic palladium complex, often featuring a phenanthroline ligand.[1] The catalytic cycle is initiated by the formation of a hydridopalladium species, which then undergoes a series of steps including hydrometallation, intramolecular carbometallation, and β-hydride elimination to yield the final cyclopentene product and regenerate the active catalyst.[1]
Experimental Protocol
This protocol is adapted from the general procedure for the cycloisomerization of functionalized 1,6-dienes catalyzed by cationic palladium phenanthroline complexes.[1]
Materials:
-
Substrate: 2,6-dimethylhepta-1,6-diene
-
Catalyst Precursor: Allyl(chloro)palladium(II) dimer [(η³-C₃H₅)PdCl]₂
-
Ligand: 1,10-Phenanthroline
-
Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
-
Internal Standard (for GC analysis): Dodecane
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Syringes for liquid transfer
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Gas chromatograph (GC) for reaction monitoring and yield determination
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, add allyl(chloro)palladium(II) dimer (e.g., 1.8 mg, 0.005 mmol, 1 mol% Pd) and 1,10-phenanthroline (e.g., 1.8 mg, 0.01 mmol, 1 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄) (e.g., 8.9 mg, 0.01 mmol, 1 mol%).
-
Stir for an additional 10 minutes to generate the active cationic palladium catalyst.
-
-
Reaction Execution:
-
To the catalyst solution, add the substrate, 2,6-dimethylhepta-1,6-diene (e.g., 124 mg, 1.0 mmol), via syringe.
-
If quantitative analysis is desired, add an internal standard (e.g., dodecane).
-
Seal the flask and stir the reaction mixture at room temperature (or heat as optimized).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The disappearance of the starting material and the appearance of the product peak will indicate reaction completion.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to isolate the this compound.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed cycloisomerization of 1,6-dienes, which can be used as a starting point for optimizing the synthesis of this compound.
| Substrate (1,6-diene) | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | [(phen)Pd(Me)(NCMe)]⁺[BAr'₄]⁻ | 1 | CD₂Cl₂ | 25 | 0.5 | >98 | [1] |
| N,N-Diallyl-p-toluenesulfonamide | [(phen)Pd(Me)(NCMe)]⁺[BAr'₄]⁻ | 1 | CD₂Cl₂ | 25 | 1 | >98 | [1] |
| Hypothetical2,6-Dimethylhepta-1,6-diene | [(phen)Pd(H)(solv)]⁺[BAr'₄]⁻ | 1-5 | DCE | 25-60 | 1-24 | Expected High | N/A |
Mandatory Visualizations
Reaction Scheme
Caption: Palladium-Catalyzed Synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed Mechanism for Pd-Catalyzed Cycloisomerization.
Safety Precautions
-
Palladium compounds and organoboron activators should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, avoiding ignition sources.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
All reactions under an inert atmosphere should be properly set up to avoid pressure buildup.
Troubleshooting
-
Low or No Conversion:
-
Ensure the catalyst was activated properly and the reaction was performed under strictly anhydrous and anaerobic conditions.
-
Increase the reaction temperature or prolong the reaction time.
-
Consider a higher catalyst loading.
-
-
Formation of Side Products:
-
Isomerization of the double bond in the product or starting material may occur. Lowering the reaction temperature might improve selectivity.
-
Oligomerization or polymerization of the diene can be a competing pathway. Ensure slow addition of the substrate to the catalyst solution.
-
Conclusion
The palladium-catalyzed cycloisomerization of 2,6-dimethylhepta-1,6-diene represents a promising and efficient method for the synthesis of this compound. The protocol provided, based on analogous transformations, offers a solid foundation for researchers to produce this valuable carbocyclic building block. Optimization of reaction conditions may be necessary to achieve high yields and selectivity for this specific substrate.
References
Application Note: Synthesis of 1,5-Dimethylcyclopentene via Acid-Catalyzed Dehydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethylcyclopentene is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the construction of complex molecular frameworks relevant to medicinal chemistry and materials science. Its synthesis is often achieved through the acid-catalyzed dehydration of a corresponding alcohol precursor. This application note provides a detailed protocol for the synthesis of this compound via the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol. The procedure is based on established principles of E1 elimination reactions of tertiary alcohols.
The reaction proceeds through a carbocation intermediate, and due to the potential for rearrangements, a mixture of alkene isomers may be formed. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and generally most stable) alkene as the major product. In the case of 1,2-dimethylcyclopentanol, the formation of a tertiary carbocation can lead to the formation of 1,2-dimethylcyclopentene, this compound, and 2,3-dimethylcyclopentene. This protocol is optimized to favor the formation of the desired this compound.
Reaction Scheme
Experimental Protocols
Materials:
-
cis-1,2-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Boiling Chips
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel (100 mL)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (87.6 mmol) of cis-1,2-dimethylcyclopentanol.
-
Acid Addition: Slowly add 2.5 mL of concentrated sulfuric acid to the alcohol with constant stirring. The addition should be done cautiously as the reaction is exothermic. Alternatively, 5 mL of 85% phosphoric acid can be used as the catalyst.
-
Dehydration: Add a few boiling chips to the flask and assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed.
-
Product Collection: Collect the distillate, which will consist of a mixture of alkene isomers and water. The distillation temperature should be monitored and kept below 110 °C to minimize the co-distillation of the starting alcohol.
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid, and then with 20 mL of water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Decant the dried organic layer into a clean, dry round-bottom flask. Purify the product mixture by fractional distillation to separate the different alkene isomers based on their boiling points. Collect the fraction corresponding to this compound (boiling point ~102 °C).
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Product | This compound | |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| CAS Number | 16491-15-9 | [1] |
| Boiling Point | ~102 °C | |
| Typical Yield | 60-70% (of total alkenes) | |
| Major Isomeric Byproducts | 1,2-Dimethylcyclopentene, 2,3-Dimethylcyclopentene |
Spectroscopic Data:
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~5.4 (m, 1H, vinylic), ~2.1 (m, 2H), ~1.7 (m, 2H), ~1.6 (s, 3H, allylic CH₃), ~1.0 (d, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~145 (quaternary vinylic C), ~120 (vinylic CH), ~40 (allylic CH), ~35, ~30 (aliphatic CH₂), ~20 (allylic CH₃), ~15 (CH₃) ppm. |
| IR (neat) | ~3050 cm⁻¹ (C-H stretch, vinylic), ~2960, 2870 cm⁻¹ (C-H stretch, aliphatic), ~1660 cm⁻¹ (C=C stretch) |
| Mass Spectrum (EI) | m/z (%) = 96 (M⁺, 40), 81 (100), 67 (50), 55 (30), 41 (45) |
Mandatory Visualizations
Signaling Pathway of Acid-Catalyzed Dehydration
Caption: Mechanism of acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of a Polycyclic Aromatic Hydrocarbon from 1,5-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique optoelectronic properties.[4][5] The synthesis of specifically substituted PAHs is crucial for developing new therapeutic agents and functional materials. This application note outlines a hypothetical, yet scientifically plausible, method for the synthesis of 4,7-dimethyl-1H-indene, a PAH, from 1,5-dimethylcyclopentene via catalytic dehydrogenation. The proposed reaction utilizes a palladium on carbon (Pd/C) catalyst, a widely used and efficient catalyst for aromatization reactions.[1][2]
Proposed Synthetic Pathway
The proposed synthesis involves the catalytic dehydrogenation of this compound. This reaction is expected to proceed through the removal of hydrogen atoms, leading to the formation of a more stable aromatic system. The final product is anticipated to be a dimethyl-substituted indene.
Caption: Proposed synthetic route from this compound to a PAH.
Experimental Protocols
The following is a detailed experimental protocol for the proposed synthesis.
Materials and Equipment:
-
This compound (starting material)
-
10% Palladium on activated carbon (Pd/C) catalyst
-
High-boiling point solvent (e.g., p-cymene or diphenyl ether)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Standard glassware for extraction and purification
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add this compound (e.g., 5.0 g, 52 mmol).
-
Add a high-boiling point solvent such as p-cymene (30 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 10 wt% of the starting material).
-
Flush the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove any air.
-
-
Dehydrogenation Reaction:
-
With gentle stirring, heat the reaction mixture to reflux (for p-cymene, approximately 177°C) using a heating mantle.
-
Maintain the reaction at reflux for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the same solvent (2 x 20 mL) to ensure all the product is collected.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure dimethyl-substituted indene.
-
Data Presentation
The following tables summarize the expected quantitative data for this synthesis, based on typical yields and purities for similar catalytic dehydrogenation reactions.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Pd/C |
| Solvent | p-Cymene |
| Reaction Temperature | 177 °C (Reflux) |
| Reaction Time | 18 hours |
| Product Yield (Hypothetical) | ~65% |
| Product Purity (Hypothetical) | >95% (after chromatography) |
Table 2: Characterization Data for the Hypothetical Product (4,7-Dimethyl-1H-indene)
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-7.3 (m, 2H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 3.3 (s, 2H, CH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 143.2, 131.5, 126.8, 125.4, 118.9, 39.7, 19.2, 18.5 ppm |
| Mass Spectrometry (EI) | m/z 144 (M⁺), 129 (M-CH₃)⁺ |
Note: The spectroscopic data presented is hypothetical and based on the expected structure of 4,7-dimethyl-1H-indene and published data for similar substituted indenes.[6][7]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the synthesis and purification process.
Caption: Step-by-step experimental workflow for the synthesis of a PAH.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide for the synthesis of a dimethyl-substituted indene from this compound. The proposed catalytic dehydrogenation protocol is based on established and reliable methodologies in organic synthesis. Researchers in drug development and materials science can use this document as a starting point for the preparation of novel polycyclic aromatic hydrocarbons. Further optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary to achieve the highest possible yields and purity.
References
- 1. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seasonality of Polyaromatic Hydrocarbons (PAHs) and Their Derivatives in PM2.5 from Ljubljana, Combustion Aerosol Source Apportionment, and Cytotoxicity of Selected Nitrated Polyaromatic Hydrocarbons (NPAHs) [mdpi.com]
- 6. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Potential of 1,5-Dimethylcyclopentene in Stereoselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethylcyclopentene is a five-membered carbocycle that holds significant potential as a versatile building block in the stereoselective synthesis of complex molecules. Its trisubstituted double bond and the presence of a chiral center at the C5 position make it an attractive scaffold for the construction of stereochemically rich cyclopentane and cyclopentenone derivatives, which are core structures in numerous natural products and pharmaceuticals. This document provides a detailed overview of the potential applications of this compound in key stereoselective transformations, including asymmetric epoxidation, dihydroxylation, and hydroboration-oxidation. Due to a lack of specific examples in the current literature using this compound as a substrate, this report presents detailed protocols and expected outcomes based on well-established methodologies for structurally similar cyclopentene derivatives. These notes are intended to serve as a practical guide for researchers looking to explore the synthetic utility of this promising chiral intermediate.
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Cyclopentane and cyclopentenone rings are prevalent motifs in a vast array of biologically active compounds. Consequently, the development of efficient and stereoselective methods to access functionalized cyclopentanoids is of paramount importance. This compound, with its inherent chirality and reactive olefinic bond, presents an ideal starting point for the synthesis of such complex targets. The methyl group at the allylic C5 position can serve as a powerful stereodirecting element, influencing the facial selectivity of reagents approaching the double bond.
Application Note 1: Asymmetric Epoxidation for the Synthesis of Chiral Epoxides
Logical Workflow for Asymmetric Epoxidation
Caption: Workflow for the asymmetric epoxidation of this compound.
Expected Quantitative Data for Asymmetric Epoxidation
The following table summarizes expected outcomes for the asymmetric epoxidation of a generic 1,5-disubstituted cyclopentene, which can be used as a benchmark for optimizing the reaction with this compound.
| Entry | Catalyst | Oxidant | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-Jacobsen's Catalyst | m-CPBA | 0 | 85 | >95 |
| 2 | (S,S)-Jacobsen's Catalyst | m-CPBA | 0 | 82 | >95 |
| 3 | (R,R)-Jacobsen's Catalyst | NaOCl | 25 | 78 | 92 |
| 4 | (S,S)-Jacobsen's Catalyst | NaOCl | 25 | 75 | 91 |
Experimental Protocol: Asymmetric Epoxidation (Jacobsen-Katsuki)
Materials:
-
This compound (1.0 equiv)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) (0.02 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular sieves
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous DCM, followed by the chiral Mn(III)-salen catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound to the cooled solution.
-
In a separate flask, dissolve m-CPBA in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched epoxide.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Application Note 2: Sharpless Asymmetric Dihydroxylation for the Synthesis of Chiral Diols
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for converting alkenes into vicinal diols.[1] For a trisubstituted alkene like this compound, this reaction is expected to proceed with high facial selectivity, dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β).
Signaling Pathway for Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Expected Quantitative Data for Sharpless Asymmetric Dihydroxylation
The following table provides representative data for the dihydroxylation of a trisubstituted cyclic alkene, which can serve as a reference for the reaction with this compound.
| Entry | Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | AD-mix-β | 0 | 12 | 92 | >98 |
| 2 | AD-mix-α | 0 | 12 | 90 | >98 |
| 3 | AD-mix-β | 25 | 6 | 88 | 95 |
| 4 | AD-mix-α | 25 | 6 | 85 | 94 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
This compound (1.0 equiv)
-
AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add AD-mix-β and a 1:1 mixture of tert-butanol and water.
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound to the cooled mixture.
-
Stir vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with 2 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Application Note 3: Hydroboration-Oxidation for Diastereoselective Synthesis of Alcohols
Hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. The reaction proceeds via a syn-addition of the borane across the alkene, leading to a predictable diastereoselectivity.[2][3] For this compound, the approach of the borane reagent is expected to be directed by the existing stereocenter at C5, leading to the formation of a specific diastereomer of the corresponding alcohol.
Logical Relationship in Hydroboration-Oxidation
Caption: Two-step process of hydroboration-oxidation.
Expected Quantitative Data for Hydroboration-Oxidation
The following table illustrates the expected high diastereoselectivity for the hydroboration-oxidation of a chiral cyclic alkene.
| Entry | Borane Reagent | Oxidation Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BH3-THF | H2O2, NaOH | 95 | >95:5 |
| 2 | 9-BBN | H2O2, NaOH | 92 | >98:2 |
| 3 | Disiamylborane | H2O2, NaOH | 90 | >97:3 |
Experimental Protocol: Hydroboration-Oxidation
Materials:
-
This compound (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous sodium hydroxide solution
-
30% aqueous hydrogen peroxide solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH3-THF solution dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched alcohol.
-
Determine the diastereomeric ratio by NMR spectroscopy or GC analysis.
Conclusion
This compound represents a valuable, yet underexplored, chiral starting material for stereoselective synthesis. The protocols and expected outcomes detailed in these application notes for asymmetric epoxidation, dihydroxylation, and hydroboration-oxidation on analogous systems provide a solid foundation for researchers to begin investigating the synthetic utility of this compound. The successful application of these and other stereoselective transformations to this compound will undoubtedly open new avenues for the efficient construction of complex, biologically active molecules. Further research is warranted to fully elucidate the stereodirecting influence of the allylic methyl group and to develop optimized protocols for a broader range of stereoselective reactions.
References
Application Notes and Protocols: Reaction of 1,5-Dimethylcyclopentene with HBr
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of alkenes with hydrogen halides, specifically hydrobromic acid (HBr), is a fundamental transformation in organic synthesis. This process, known as hydrohalogenation, allows for the introduction of a bromine atom across a carbon-carbon double bond, forming an alkyl halide. The regioselectivity of this addition is highly dependent on the reaction conditions, providing access to either Markovnikov or anti-Markovnikov products. These resulting alkyl bromides are versatile intermediates in the synthesis of more complex molecules, including pharmaceutical agents, due to their utility in nucleophilic substitution and elimination reactions.
This document provides detailed application notes and protocols for the reaction of 1,5-dimethylcyclopentene with HBr, covering both the ionic (Markovnikov addition) and radical (anti-Markovnikov addition) pathways.
Reaction Mechanism
The addition of HBr to this compound can proceed via two distinct mechanisms, dictated by the absence or presence of radical initiators such as peroxides.
1. Electrophilic Addition (Markovnikov's Rule)
In the absence of peroxides, the reaction follows an electrophilic addition mechanism.[1][2][3] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[2][4] For this compound, protonation of the double bond will lead to the formation of a tertiary carbocation, which is a stable intermediate. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. Due to the planar nature of the carbocation intermediate, the bromide ion can attack from either face, potentially leading to a mixture of stereoisomers.[5][6]
2. Free Radical Addition (Anti-Markovnikov Rule)
In the presence of a radical initiator, such as peroxides (ROOR), the reaction proceeds through a free-radical chain mechanism.[1][4][7] This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.[1][8] The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the alkene at the less substituted carbon to form the more stable tertiary carbon radical. This carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, which continues the chain reaction.[1][7] This reaction is also not stereospecific.[8]
Signaling Pathways and Logical Relationships
Caption: Reaction pathways of this compound with HBr.
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-1,2-dimethylcyclopentane (Markovnikov Product)
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add hydrobromic acid (48% aq, 1.2 eq) to the stirred solution over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-bromo-1,5-dimethylcyclopentane (Anti-Markovnikov Product)
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Benzoyl peroxide (or other radical initiator)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL).
-
Add benzoyl peroxide (0.05 eq) to the solution.
-
Slowly add hydrobromic acid (48% aq, 1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 35-40 °C for diethyl ether) and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if required.
Experimental Workflow
Caption: General experimental workflow for hydrobromination.
Data Presentation
The following table summarizes representative quantitative data for the reaction of a substituted cyclopentene with HBr under both Markovnikov and anti-Markovnikov conditions. Please note that these are example values and actual yields may vary depending on the specific substrate and experimental conditions.
| Reaction Condition | Major Product | Minor Product | Representative Yield of Major Product (%) |
| HBr (no peroxides) | 1-bromo-1,2-dimethylcyclopentane | 2-bromo-1,2-dimethylcyclopentane | 85 - 95 |
| HBr with Peroxides | 2-bromo-1,5-dimethylcyclopentane | 1-bromo-1,2-dimethylcyclopentane | 80 - 90 |
Conclusion
The reaction of this compound with HBr offers a versatile method for the synthesis of brominated cyclopentane derivatives. By carefully selecting the reaction conditions, specifically the presence or absence of radical initiators, the regiochemical outcome of the addition can be effectively controlled to selectively yield either the Markovnikov or anti-Markovnikov product. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to utilize this important transformation in their work.
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Markovnikov's Rule [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. When HBr adds across the double bond of 1,2-dimethylcyclopentene,... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: Purification of 1,5-Dimethylcyclopentene by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1,5-dimethylcyclopentene via fractional distillation. The procedure is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a high-purity sample of this cyclic alkene for their work.
Introduction
This compound is a volatile, flammable cyclic alkene. Its purification is often necessary to remove isomers and other impurities that may be present from its synthesis. Fractional distillation is a suitable method for this purification, as it separates compounds based on differences in their boiling points. Due to the presence of several structural isomers with close boiling points, a simple distillation is often insufficient to achieve high purity.
Physicochemical Properties
A summary of the relevant physical and chemical properties of this compound and potential impurities is provided below. These properties are critical for designing and executing an effective distillation protocol.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL) | Refractive Index (nD) |
| This compound | 16491-15-9 | C₇H₁₂ | 96.17 | 102 | 0.801 | 1.447 |
| 1,2-Dimethylcyclopentene | 765-47-9 | C₇H₁₂ | 96.17 | ~105-106 | ~0.79 | ~1.445 |
| 3,4-Dimethylcyclopentene | 4542-57-8 | C₇H₁₂ | 96.17 | ~98-100 | ~0.78 | ~1.439 |
| 1-Methylcyclohexene | 591-49-1 | C₇H₁₂ | 96.17 | 110 | 0.813 | 1.451 |
| 3-Methylcyclohexene | 591-48-0 | C₇H₁₂ | 96.17 | 104 | 0.805 | 1.446 |
| Cyclohexane (solvent) | 110-82-7 | C₆H₁₂ | 84.16 | 80.7 | 0.779 | 1.426 |
| Toluene (solvent) | 108-88-3 | C₇H₈ | 92.14 | 110.6 | 0.867 | 1.496 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation of crude this compound. The close boiling points of potential isomeric impurities necessitate the use of a fractionating column with a high number of theoretical plates for efficient separation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponge)
-
Distillation head with a condenser
-
Thermometer or temperature probe
-
Receiving flasks (multiple, pre-weighed)
-
Heating mantle with a stirrer or a temperature-controlled oil bath
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Inert gas source (e.g., Nitrogen or Argon) for sensitive applications
-
Ice bath for cooling receiving flasks
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Insert the thermometer or temperature probe into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating cold water source.
-
Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile product.
-
-
Distillation Process:
-
Begin stirring the crude mixture if using a magnetic stirrer.
-
Gradually heat the distillation flask using the heating mantle or oil bath.
-
Observe the condensation ring as it slowly ascends the fractionating column. A slow and steady rise is crucial for achieving good separation.
-
Monitor the temperature at the distillation head. The temperature should remain relatively stable as the first fraction (likely lower-boiling impurities) begins to distill.
-
Collect the initial fraction in the first receiving flask. This fraction will likely be enriched in any lower-boiling point impurities.
-
As the temperature begins to rise and then stabilizes at the boiling point of this compound (approximately 102°C at atmospheric pressure), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (1-2 drops per second) to ensure optimal separation.
-
Collect the main fraction as long as the temperature remains constant at the boiling point of the desired product.
-
If the temperature begins to drop or rise significantly after the main fraction has been collected, change the receiving flask again to collect any higher-boiling impurities.
-
-
Completion and Analysis:
-
Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking of the flask.
-
Allow the apparatus to cool down before dismantling.
-
Weigh the receiving flasks to determine the yield of the purified product and the other fractions.
-
Analyze the purity of the main fraction using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Refractive Index measurement.
-
Potential for Azeotropes:
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures.
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow of the purification process.
Caption: Decision logic for fraction collection.
Application Note: Characterization of 1,5-Dimethylcyclopentene using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative characterization of 1,5-Dimethylcyclopentene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and a cyclic alkene, and its accurate identification and quantification are crucial in various research and industrial applications, including flavor and fragrance analysis, petroleum product characterization, and as an intermediate in chemical synthesis. This document provides a step-by-step experimental workflow, from sample preparation to data analysis, and includes key spectral data for confident identification.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This makes it an ideal method for the analysis of volatile and semi-volatile compounds in complex mixtures.[3] this compound (C7H12, MW: 96.17 g/mol ) is a flammable, colorless liquid with a characteristic odor.[4][5] Its analysis by GC-MS is essential for quality control, impurity profiling, and research and development purposes. This application note provides a robust method for the characterization of this compound, ensuring accurate and reproducible results.
Experimental Protocol
Materials and Reagents
-
Solvent: High-purity Hexane or Dichloromethane (GC grade)
-
Standard: this compound (≥98% purity)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringes: Gas-tight syringes for liquid and headspace injection
-
Pipettes and Volumetric Flasks
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following methods can be employed depending on the sample matrix:
-
Direct Liquid Injection: For neat samples or solutions, dilute the sample in a suitable volatile solvent like hexane to a concentration of approximately 10 µg/mL.[6] This prevents column overloading and ensures sharp chromatographic peaks.
-
Headspace Analysis: For the analysis of volatile compounds in solid or liquid matrices, headspace sampling is a clean and efficient technique.[7][8]
-
Place a known amount of the sample into a headspace vial and seal it.
-
Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile components to equilibrate between the sample and the headspace.
-
A heated, gas-tight syringe is used to withdraw a portion of the headspace gas for injection into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Injection Mode | Split (10:1) or Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan |
Data Presentation
The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte peak should also be consistent with that of a pure standard analyzed under the same conditions.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C7H12 | [4] |
| Molecular Weight | 96.17 g/mol | [4] |
| CAS Number | 16491-15-9 | [4] |
| Kovats Retention Index | 697, 706 (on a standard non-polar phase) | [4] |
| Major Mass Fragments (m/z) | 81 (Base Peak), 39, 96 (Molecular Ion) | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS characterization of this compound.
Discussion
The fragmentation pattern of this compound in the mass spectrometer is a key identifier. The molecular ion peak is expected at m/z 96. The base peak, which is the most abundant fragment, is observed at m/z 81, corresponding to the loss of a methyl group ([M-15]+). Other significant fragments will also be present, aiding in the structural confirmation.
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is recommended for improved accuracy and precision.
Conclusion
The GC-MS method described in this application note provides a reliable and robust protocol for the characterization of this compound. The detailed experimental parameters and data presentation guidelines will enable researchers, scientists, and drug development professionals to confidently identify and quantify this compound in various matrices. The provided workflow diagram offers a clear visual representation of the entire analytical process.
References
- 1. cires1.colorado.edu [cires1.colorado.edu]
- 2. youtube.com [youtube.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. This compound | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 16491-15-9 | Benchchem [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes & Protocols: The Use of 1,5-Dimethylcyclopentene Scaffolds in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dimethylcyclopentene and its derivatives are versatile chiral building blocks in organic synthesis, offering a rigid scaffold and stereochemically defined centers. The inherent reactivity of the double bond allows for a variety of transformations, making it a valuable precursor in the stereoselective synthesis of complex natural products. Key reactions involving cyclopentene moieties include intramolecular [2+2] photocycloaddition to form intricate polycyclic systems and ozonolysis for the generation of chiral fragments. These strategies are particularly relevant in the synthesis of terpenes and other natural products possessing cyclopentanoid or cyclobutane rings. This document provides detailed application notes and protocols for the use of cyclopentene derivatives in the synthesis of natural products, with a focus on the synthesis of (–)-Grandisol as a representative example of the strategic application of photocycloaddition chemistry.
Application Note 1: Intramolecular [2+2] Photocycloaddition in the Synthesis of (–)-Grandisol
The intramolecular [2+2] photocycloaddition is a powerful photochemical reaction for the construction of cyclobutane rings, which are key structural motifs in numerous natural products.[1] This reaction proceeds via the excitation of an alkene to its triplet state, which then undergoes cycloaddition with another alkene moiety within the same molecule. The synthesis of (–)-Grandisol, a component of the aggregation pheromone of the cotton boll weevil, provides an excellent case study for the application of this methodology.[1] While the documented synthesis commences with a substituted cyclohexenone, the principles are directly applicable to appropriately functionalized this compound derivatives.
Key Features of the Synthesis:
-
Enantioselective [2+2] Photocycloaddition: The key step involves a Lewis acid-catalyzed intermolecular [2+2] photocycloaddition to construct the chiral cyclobutane core with high enantioselectivity.[1]
-
Stereocontrol: The stereochemistry of the final product is established early in the synthetic sequence and carried through subsequent transformations.
-
Efficiency: The synthesis of (–)-Grandisol was accomplished in six steps with a respectable overall yield, demonstrating the synthetic utility of the photocycloaddition strategy.[1]
Experimental Workflow for (–)-Grandisol Synthesis
The following diagram illustrates the synthetic workflow for (–)-Grandisol, highlighting the key transformations.
Caption: Synthetic workflow for the total synthesis of (–)-Grandisol.
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess (ee) for the key steps in the synthesis of (–)-Grandisol.[1]
| Step No. | Reaction | Starting Material | Product | Yield (%) | ee (%) |
| 1 | Intermolecular [2+2] Photocycloaddition | 3-Methyl-2-cyclohexenone | Photocycloaddition Product (2l) | 75 | 92 |
| 2 | Saegusa-Ito Oxidation | Photocycloaddition Product (2l) | Enone (4) | 85 | - |
| 3 | Methyl Lithium Addition | Enone (4) | Tertiary Alcohol (5) | 95 | >99 (after recrystallization) |
| 4 | Oxidative Cleavage | Tertiary Alcohol (5) | Keto Acid (6) | 70 | - |
| 5 | Olefination | Keto Acid (6) | Olefin (7) | 80 | - |
| 6 | Reduction | Olefin (7) | (–)-Grandisol | 92 | 96 |
| Overall | 3-Methyl-2-cyclohexenone | (–)-Grandisol | 13 | 96 |
Experimental Protocols
Protocol 1: Enantioselective Intermolecular [2+2] Photocycloaddition[1]
Objective: To synthesize the chiral cyclobutane core via an enantioselective intermolecular [2+2] photocycloaddition reaction.
Materials:
-
3-Methyl-2-cyclohexenone
-
Isobutylene
-
Chiral oxazaborolidine-AlBr₃ Lewis acid complex
-
Dichloromethane (anhydrous)
-
Photoreactor equipped with a suitable light source (e.g., high-pressure mercury lamp)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the chiral oxazaborolidine-AlBr₃ Lewis acid catalyst in anhydrous dichloromethane is prepared under an inert atmosphere.
-
3-Methyl-2-cyclohexenone is added to the catalyst solution and the mixture is cooled to the desired reaction temperature (e.g., -78 °C).
-
A condensed excess of isobutylene is added to the reaction mixture.
-
The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp while maintaining the reaction temperature.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired photocycloaddition product.
Protocol 2: Ozonolysis of a Cyclopentene Derivative (General Procedure)
Objective: To cleave the double bond of a this compound derivative to generate a chiral dialdehyde or related difunctional intermediate.
Materials:
-
This compound derivative
-
Dichloromethane (anhydrous)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) or other reducing agent
-
Standard glassware for low-temperature reactions
Procedure:
-
The this compound derivative is dissolved in anhydrous dichloromethane in a reaction vessel equipped with a gas inlet tube and a drying tube.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution. The reaction is monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.
-
Once the reaction is complete, the excess ozone is removed by bubbling a stream of nitrogen or argon through the solution until the blue color disappears.
-
A reducing agent, such as dimethyl sulfide, is added dropwise to the cold solution to quench the ozonide intermediate.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired dialdehyde or diketone.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the strategic design of natural product synthesis utilizing a cyclopentene core.
Caption: Strategic utility of this compound in synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1,5-Dimethylcyclopentene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,5-Dimethylcyclopentene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for yield optimization.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Palladium-Catalyzed Cycloisomerization) | Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Consider using a different palladium precursor or ligand system. For example, a cationic palladium phenanthroline complex has been shown to be effective for the cycloisomerization of dimethyl diallylmalonate.[1] |
| Incomplete Dehydration (Acid-Catalyzed Dehydration) | Increase the reaction temperature or use a stronger acid catalyst (e.g., switching from phosphoric acid to sulfuric acid, with caution). Ensure efficient removal of water from the reaction mixture, for instance, by using a Dean-Stark apparatus. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For palladium-catalyzed reactions, temperatures that are too low may result in slow reaction rates, while temperatures that are too high can lead to catalyst decomposition. For dehydration reactions, insufficient heat will lead to incomplete conversion. |
| Poor Quality Starting Material | Verify the purity of the starting material (e.g., 1,6-diene for cycloisomerization or dimethylcyclopentanol for dehydration) using techniques like NMR or GC-MS. Impurities can interfere with the reaction or poison the catalyst. |
| Presence of Water or Oxygen (for organometallic routes) | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) when using organometallic reagents or catalysts that are sensitive to air and moisture. |
Formation of Isomeric Byproducts
| Potential Cause | Recommended Solution |
| Carbocation Rearrangements (Acid-Catalyzed Dehydration) | The dehydration of dimethylcyclopentanol isomers can lead to the formation of other dimethylcyclopentene isomers, such as 1,2-dimethylcyclopentene, through hydride shifts to form more stable carbocations.[1] Using a less acidic catalyst or lower reaction temperatures may minimize rearrangements. The choice of starting alcohol isomer is critical; 1,5-dimethylcyclopentanol is the ideal precursor to avoid rearrangements leading to other isomers.[1] |
| Double Bond Migration | In both catalytic and acid-mediated reactions, the double bond can migrate to form more stable isomers. Optimize the reaction time; prolonged reaction times can sometimes promote isomerization. The choice of catalyst and support can also influence selectivity. |
| Incomplete Cyclization | In palladium-catalyzed reactions, incomplete cyclization of the diene can leave unreacted starting material or lead to oligomerization. Ensure adequate catalyst loading and optimal reaction temperature to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes include:
-
Palladium-Catalyzed Cycloisomerization: This method involves the intramolecular cyclization of a suitable 1,6-diene precursor.[1]
-
Acid-Catalyzed Dehydration: This route typically starts from a 1,5-dimethylcyclopentanol and involves the elimination of water using a strong acid.[1]
-
Dehydrogenation of Cyclopentane Derivatives: A suitable dimethylcyclopentane can be dehydrogenated using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
Q2: How can I improve the selectivity for this compound over other isomers?
A2: To improve selectivity, consider the following:
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Choice of Precursor: For acid-catalyzed dehydration, starting with 1,5-dimethylcyclopentanol is the most direct route and minimizes the formation of other isomers that can arise from carbocation rearrangements.[1]
-
Catalyst Selection: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the cyclization.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can often reduce the extent of isomerization to more stable byproducts.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include:
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Isomerization: Formation of other dimethylcyclopentene isomers (e.g., 1,2-dimethylcyclopentene) is a common issue, especially in acid-catalyzed reactions.[1]
-
Polymerization: Alkenes can polymerize under acidic conditions or at high temperatures.
-
Ring Expansion: Under certain acidic conditions, this compound can undergo ring expansion to form 1-methyl-1-cyclohexene.[1]
Q4: How can I effectively purify the final product?
A4: Fractional distillation is a common and effective method for purifying this compound from starting materials, byproducts, and residual catalyst, taking advantage of differences in boiling points. Purity can be assessed using Gas Chromatography (GC).
Experimental Protocols
Palladium-Catalyzed Cycloisomerization of a 1,6-Diene (General Procedure)
This protocol is a general representation of the palladium-catalyzed cycloisomerization to form a substituted cyclopentene.
Materials:
-
Substituted 1,6-diene (e.g., dimethyl diallylmalonate as a precursor to a this compound derivative)[1]
-
Palladium catalyst (e.g., [(phen)Pd(Me)(CNCH3)]+[BAr4]-)[1]
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substituted 1,6-diene in the anhydrous, degassed solvent.
-
Add the palladium catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (optimization may be required, starting from room temperature).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
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Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation to obtain the this compound derivative.
| Parameter | Recommended Range |
| Catalyst Loading | 1-5 mol% |
| Temperature | 25-80 °C |
| Reaction Time | 2-24 hours |
Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol (General Procedure)
Materials:
-
1,5-Dimethylcyclopentanol
-
Acid catalyst (e.g., phosphoric acid, sulfuric acid, or p-toluenesulfonic acid)
-
High-boiling point solvent (optional, for temperature control)
-
Dean-Stark apparatus (recommended)
Procedure:
-
Place 1,5-Dimethylcyclopentanol and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to a temperature sufficient to effect dehydration and distill off the water-alkene azeotrope.
-
Collect the distillate, which contains this compound and water.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter to remove the drying agent and purify the this compound by fractional distillation.
| Parameter | Recommended Range |
| Acid Concentration | Catalytic amount to stoichiometric |
| Temperature | 100-180 °C |
| Reaction Time | 1-4 hours |
Visualizations
Caption: Key synthetic routes to this compound.
References
common side reactions in the synthesis of 1,5-Dimethylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,5-Dimethylcyclopentene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes for this compound are the Palladium-catalyzed cycloisomerization of a suitable 1,6-diene and the acid-catalyzed dehydration of 1,5-Dimethylcyclopentanol.
Q2: What is the major potential side product in the synthesis of this compound?
A2: A significant side product to be aware of is the isomer 1-methyl-1-cyclohexene, which can be formed through rearrangement reactions, particularly under acidic conditions. Other potential byproducts include isomeric dimethylcyclopentenes.
Q3: How can I minimize the formation of rearrangement products during acid-catalyzed dehydration?
A3: To minimize rearrangements, it is crucial to use mild reaction conditions. This includes using a less aggressive acid catalyst and maintaining a low reaction temperature. Prompt removal of the product from the reaction mixture as it forms can also prevent further isomerization.
Q4: In the Palladium-catalyzed cycloisomerization, what factors influence the product distribution?
A4: The choice of palladium catalyst and ligands, as well as the reaction temperature and solvent, can significantly impact the selectivity of the cycloisomerization. Cationic palladium phenanthroline complexes have been shown to be effective in selectively forming the desired trisubstituted cyclopentene.[1]
Troubleshooting Guides
Palladium-Catalyzed Cycloisomerization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no conversion of the starting 1,6-diene. | - Inactive catalyst. - Insufficient reaction temperature. - Presence of impurities that poison the catalyst. | - Ensure the palladium catalyst is active; consider using a freshly prepared catalyst or a different palladium source. - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Purify the starting diene and solvent to remove any potential catalyst poisons. |
| Formation of multiple cyclopentene isomers. | - Non-selective catalyst. - Reversible β-hydride elimination leading to various diene isomers. | - Employ a more selective ligand, such as a phenanthroline derivative, with the palladium catalyst. - Optimize reaction time and temperature to favor the kinetic product over thermodynamic isomers. |
| Low yield of this compound. | - Suboptimal catalyst loading. - Inefficient intramolecular carbometallation. | - Perform a catalyst loading screen to determine the optimal concentration. - Ensure the diene substrate is appropriately substituted to facilitate the intramolecular cyclization step. |
Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Significant formation of 1-methyl-1-cyclohexene. | - Carbocation rearrangement to a more stable six-membered ring. - Harsh reaction conditions (strong acid, high temperature). | - Use a milder acid catalyst (e.g., oxalic acid instead of sulfuric acid). - Maintain the lowest possible reaction temperature that allows for dehydration. - Consider using a dehydration method that avoids strong acids, such as the Burgess reagent. |
| Formation of a mixture of dimethylcyclopentene isomers. | - Non-selective deprotonation following carbocation formation. | - Employ a sterically hindered, non-nucleophilic base to favor deprotonation at the less hindered position, although this can be challenging to control. - Optimize the reaction conditions to favor the thermodynamically most stable alkene, if that is the desired product. |
| Incomplete reaction or low conversion. | - Insufficient acid concentration or activity. - Reaction temperature is too low. | - Increase the concentration of the acid catalyst incrementally. - Cautiously increase the reaction temperature while monitoring for side product formation. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of substituted cyclopentenes via Palladium-catalyzed cycloisomerization of 1,6-dienes.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield of Cyclopentene (%) | Reference |
| Functionalized 1,6-dienes | Cationic Palladium Phenanthroline Complexes | 1,2-dichloroethane | Not specified | Good to High | [1] |
| Ene-ynamides | Pd(OAc)₂/bbeda | Toluene | 60 | High |
Experimental Protocols
Key Experiment 1: Palladium-Catalyzed Cycloisomerization of a 1,6-Diene
Objective: To synthesize this compound from a suitable 1,6-diene precursor.
Methodology:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,6-diene substrate in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the cationic palladium phenanthroline catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica gel or celite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Key Experiment 2: Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
Objective: To synthesize this compound via the dehydration of 1,5-Dimethylcyclopentanol.
Methodology:
-
Place 1,5-Dimethylcyclopentanol in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the mixture to a temperature sufficient to induce dehydration and allow the resulting alkene to distill over.
-
Collect the distillate, which will be a mixture of this compound and water.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and purify the this compound by fractional distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
preventing isomerization during 1,5-Dimethylcyclopentene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dimethylcyclopentene. The focus is on preventing isomerization to other dimethylcyclopentene isomers, a common challenge in this synthesis.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of this compound via dehydration of 1,5-dimethylcyclopentanol with a strong acid (e.g., H₂SO₄ or H₃PO₄), I am observing a mixture of isomers, including 1,2-dimethylcyclopentene and 2,3-dimethylcyclopentene. Why is this happening?
A1: The formation of multiple isomers during the acid-catalyzed dehydration of alcohols is a common issue governed by the principles of carbocation stability and reaction mechanisms. The reaction typically proceeds through an E1 (unimolecular elimination) pathway. This involves the formation of a carbocation intermediate after the loss of water. This carbocation can then undergo rearrangements to form a more stable carbocation, leading to a mixture of alkene products. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. In the case of dimethylcyclopentene, the 1,2- and 2,3-isomers are more substituted than the desired 1,5-isomer, making their formation thermodynamically favorable under these conditions.
Q2: How can I minimize the formation of these more stable isomers and selectively synthesize this compound?
A2: To favor the formation of the less substituted this compound (the Hofmann product), you should employ milder dehydration methods that avoid the formation of a discrete carbocation intermediate and proceed through a concerted mechanism. Two effective methods are:
-
Chugaev Elimination: This method involves the formation of a xanthate ester from the alcohol, followed by pyrolysis. The elimination proceeds through a cyclic transition state in a syn-periplanar arrangement, which can provide regiochemical control based on the stereochemistry of the starting alcohol. The milder conditions of the Chuga-ev elimination are known to minimize alkene isomerization.[1][2]
-
Burgess Reagent-Mediated Dehydration: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the dehydration of secondary and tertiary alcohols.[3] This reaction also proceeds through a syn-elimination mechanism via an intramolecular pathway, which can favor the formation of the less substituted alkene, depending on the available β-hydrogens and their stereochemical relationship to the hydroxyl group.[4]
Q3: Are there any other reaction parameters I should consider to control isomerization?
A3: Yes, even with milder methods, other parameters can influence the product distribution:
-
Temperature: Lower reaction temperatures generally favor the kinetic product over the thermodynamic product. Since this compound is the less stable isomer, running the reaction at the lowest feasible temperature can help to minimize isomerization.
-
Reaction Time: Prolonged reaction times, especially in the presence of any acidic species, can lead to the isomerization of the initially formed this compound to the more stable isomers. It is crucial to monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Purity of Reagents and Solvents: Trace acidic impurities in your reagents or solvents can catalyze isomerization. Ensure you are using pure, dry, and non-acidic materials.
Q4: How can I analyze the isomeric purity of my this compound product?
A4: The most effective method for separating and quantifying the different dimethylcyclopentene isomers is Gas Chromatography-Mass Spectrometry (GC-MS) . The different isomers will have slightly different retention times on a suitable GC column (e.g., a non-polar capillary column), allowing for their separation and quantification. The mass spectrometer will confirm that the separated peaks correspond to isomers with the same mass-to-charge ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of 1,2- and 2,3-dimethylcyclopentene isomers in the product. | Use of strong acid catalysts (e.g., H₂SO₄, H₃PO₄) promotes carbocation formation and rearrangement, favoring the thermodynamically more stable Zaitsev products. | Switch to a milder dehydration method that proceeds via a concerted syn-elimination pathway, such as the Chugaev elimination or the use of the Burgess reagent.[1][3] |
| Isomerization still observed even with milder reagents. | Reaction temperature is too high, or the reaction time is too long, allowing for equilibrium to be reached, which favors the more stable isomers. | Optimize the reaction conditions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or GC and quench it as soon as the starting alcohol is consumed. |
| Presence of acidic impurities in reagents or solvents. | Use freshly distilled and dried solvents. If using a reagent like the Burgess reagent, ensure it is of high purity and has been stored under inert atmosphere to prevent degradation.[5] | |
| Low overall yield of the desired this compound. | Incomplete reaction or side reactions other than isomerization. | For Chugaev elimination, ensure complete formation of the xanthate ester before pyrolysis. For the Burgess reagent, ensure it is used in stoichiometric amounts or slight excess. Carefully control the temperature to prevent decomposition of reactants or products. |
| Difficulty in separating the this compound from its isomers. | The boiling points of the dimethylcyclopentene isomers are very close, making simple distillation challenging. | Use a high-efficiency fractional distillation column. For analytical purposes and small-scale purification, preparative gas chromatography (prep-GC) is the most effective method. |
Quantitative Data on Isomer Distribution
| Dehydration Method | Typical Mechanism | Expected Major Product | Expected Isomer Ratio (1,5- vs. others) | Key Considerations |
| Strong Acid (e.g., H₂SO₄, heat) | E1 (via carbocation) | Zaitsev (more substituted) | Low (favors 1,2- and 2,3-isomers) | Prone to rearrangements and isomerization. |
| Chugaev Elimination | syn-Elimination (concerted) | Hofmann (less substituted) | High (favors 1,5-isomer) | Requires preparation of xanthate intermediate; pyrolysis step.[1][2] |
| Burgess Reagent | syn-Elimination (concerted) | Hofmann (less substituted) | High (favors 1,5-isomer) | Milder conditions, but the reagent is moisture-sensitive.[3][4] |
Experimental Protocols
Protocol 1: Regioselective Dehydration of 1,5-Dimethylcyclopentanol via Chugaev Elimination (Conceptual)
Step 1: Formation of the Xanthate Ester
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,5-dimethylcyclopentanol in a suitable anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) portion-wise and stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add carbon disulfide (CS₂) dropwise. Stir at this temperature for 1-2 hours.
-
Add methyl iodide (CH₃I) and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.
Step 2: Pyrolysis of the Xanthate Ester
-
Set up a short-path distillation apparatus.
-
Place the crude xanthate ester in the distillation flask.
-
Heat the flask to the pyrolysis temperature (typically 120-200 °C). The this compound will distill as it is formed.[1]
-
Collect the distillate, which should be enriched in the desired 1,5-isomer. Further purification can be achieved by fractional distillation or preparative GC.
Protocol 2: Regioselective Dehydration of 1,5-Dimethylcyclopentanol using the Burgess Reagent (Conceptual)
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-dimethylcyclopentanol in a dry, non-protic solvent (e.g., benzene or THF).
-
Add the Burgess reagent in one portion.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and wash with water to remove the byproducts.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or preparative GC to isolate the this compound.
Visualizations
Caption: Reaction pathways for the dehydration of 1,5-dimethylcyclopentanol.
References
Technical Support Center: Palladium-Catalyzed Cycloisomerization
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cycloisomerization reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction shows low to no conversion or yield. What are the common causes and how can I fix this?
Answer: Low or no yield is a frequent issue stemming from several factors related to the catalyst's activity, the reaction conditions, or the reagents' purity.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) or Pd(II) species may not be generated efficiently from the precatalyst.
-
Solution: If using a Pd(II) salt like Pd(OAc)₂, ensure proper in situ reduction to the active catalytic species.[1] Some systems, particularly those involving enynamides with a bis(benzylidene)ethylenediamine (bbeda) ligand, rely on a Pd(II) hydride-mediated pathway.[2][3][4] The choice of precatalyst is crucial; Pd₂(dba)₃, Pd(OAc)₂, and various palladacycles have different activation profiles.[5][6][7] Consider using a more reliable precatalyst, such as a G3 palladacycle, for cleaner catalyst generation.[5]
-
-
Catalyst Decomposition: The catalyst may be deactivating over the course of the reaction. This is often visible by the formation of black palladium metal (Pd black).[2]
-
Solution: An extra equivalent of ligand relative to the palladium source can improve catalyst stability.[5] For heterogeneous catalysts, deactivation can occur via reduction to inactive Pd(0) nanoparticles.[8][9][10] Adding a re-oxidant like benzoquinone (BQ) can sometimes prevent this or even restore catalyst activity.[8]
-
-
Inhibitors Present: Impurities in starting materials, solvents, or the inert gas can poison the catalyst.
-
Solution: Ensure all reagents are pure. Assess the purity of starting materials and purify if necessary.[5] Use high-purity, degassed solvents. Techniques like freeze-pump-thaw cycles are effective for removing dissolved oxygen, which can oxidize and deactivate the catalyst.
-
-
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or base may not be suitable for your specific substrate.
-
Solution: A screen of different solvents, bases, and temperatures is recommended.[11][12] The electronic nature of the substrate significantly impacts the reaction; for instance, electron-withdrawing groups on ynamides can affect the cycloisomerization rate.[13][14] The presence of water can be crucial, as it may promote the formation of active catalytic species.[2][3][15]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low-yield reactions.
Question 2: My reaction mixture is turning black and stalling. What is happening and what should I do?
Answer: The formation of a black precipitate is typically indicative of palladium black, which is catalytically inactive aggregated Pd(0). This signifies catalyst deactivation.
Potential Causes & Solutions:
-
Ligand Dissociation/Decomposition: The ligand may be dissociating from the palladium center or decomposing, leaving the metal center unprotected and prone to aggregation.
-
Solution: Increase the ligand-to-metal ratio. Ensure the chosen ligand is stable under the reaction conditions. For phosphine ligands, oxidation to the corresponding phosphine oxide can be an issue; use high-purity ligands and rigorously deoxygenated conditions.
-
-
Unfavorable Reduction: For Pd(II) catalyzed reactions, the reduction to Pd(0) may be too fast or uncontrolled, leading to aggregation rather than the formation of a stable, monomeric catalytic species.
-
High Temperature: Excessive heat can accelerate catalyst decomposition pathways.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Question 3: I am observing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
Answer: Poor selectivity is often governed by the subtle interplay between the substrate, ligand, and catalyst.
Potential Causes & Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand are paramount in controlling selectivity.[16][17]
-
Solution: A systematic screening of ligands is the most effective approach. Bidentate phosphines, N-heterocyclic carbenes (NHCs), or specialized ligands like bbeda can have a profound impact.[2][18] For example, switching from a bidentate phosphine to an electron-poor triphenylphosphite was shown to divert reactivity in one allene cycloisomerization system.[18][19]
-
-
Solvent and Additives: The reaction medium can influence the transition state energies of competing pathways.
-
Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for less-favored pathways, leading to mixtures of products.
-
Solution: Running the reaction at a lower temperature may improve selectivity, favoring the product formed via the lowest energy transition state.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in palladium-catalyzed cycloisomerization? A1: The ligand is critical. It stabilizes the palladium center, modulates its electronic properties and steric environment, and is directly involved in determining the reaction's outcome, including yield, selectivity, and catalyst stability.[16][17] In some specific cases, such as with the Pd(OAc)₂/bbeda system, the ligand (bbeda) can also act as a source of the palladium(II) hydride species that initiates catalysis.[2][13][20]
Q2: How do I choose the right palladium precatalyst? A2: The choice depends on the specific reaction. Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective starting points.[5][6] However, modern palladacycle precatalysts (e.g., Buchwald precatalysts) are often more reliable as they generate the active Pd(0) species more cleanly and efficiently, which can be crucial for complex substrates.[5]
Q3: Does my reaction need to be run under strictly anhydrous and anaerobic conditions? A3: Generally, yes. Most palladium catalysts are sensitive to oxygen, which can lead to the oxidation of phosphine ligands and deactivation of the catalyst.[5] However, the role of water is complex. While bulk water is often detrimental, trace amounts can be beneficial or even essential for initiating the catalytic cycle in certain systems, such as the Pd(OAc)₂/bbeda-catalyzed cycloisomerization of enynamides.[2][3][4] It is best practice to start with rigorously degassed solvents and an inert (N₂ or Ar) atmosphere.
Q4: What is the general mechanism for palladium-catalyzed enyne cycloisomerization? A4: While multiple pathways can operate depending on the system, a prominent mechanism for reactions catalyzed by systems like Pd(OAc)₂/bbeda is a Pd(II) hydride-mediated pathway.[2][3] The cycle is initiated by the formation of a Pd(II)-H species, which then undergoes hydropalladation across the alkyne. The resulting vinyl-palladium intermediate subsequently engages in migratory insertion with the tethered alkene, followed by a step that regenerates the active catalyst and releases the cyclized product.
Simplified Pd(II)-H Catalytic Cycle
Caption: A simplified diagram of a Pd(II)-H catalytic cycle.
Quantitative Data Summary
Optimizing reaction conditions is key to success. The following table summarizes the effects of varying parameters from literature examples.
| Parameter | Variation | Substrate Type | Effect on Yield/Conversion | Reference |
| Pd Catalyst | Pd(OAc)₂ | Acetylenic Acid | Good Yield | [7] |
| Pd(TFA)₂ | Acetylenic Acid | Lower Yield than Pd(OAc)₂ | [6] | |
| PdCl₂ | Acetylenic Acid | Lower Yield than Pd(OAc)₂ | [6] | |
| Pd(PPh₃)₄ | Acetylenic Acid | Lower Yield than Pd(OAc)₂ | [6] | |
| CNN pincer Pd(II) | Acetylenic Acid | High yield, lower catalyst loading | [7] | |
| Ligand | Bbeda | Enynamide | Faster reaction, prevents Pd black formation | [2] |
| No Ligand | Enynamide | Fails to reach completion, Pd black forms | [2] | |
| Bidentate Phosphine | Allenyl Malonate | Favors Cross-Coupling/Cyclization | [18][19] | |
| Triphenylphosphite | Allenyl Malonate | Favors Cycloisomerization | [18][19] | |
| Additive | Water | Enynamide | Crucial for catalyst initiation | [2][3] |
| Benzoquinone (BQ) | Acetylenic Acid | Prevents catalyst deactivation | [8][9] |
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Cycloisomerization Reaction
-
Drying: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., bbeda or a phosphine, 2-10 mol%), and any solid additives or base.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas. Repeat this cycle 3-5 times.
-
Substrate & Solvent Addition: Add the substrate. Via syringe, add the appropriate volume of degassed solvent (previously sparged with Ar for 30-60 minutes or subjected to 3-4 freeze-pump-thaw cycles).
-
Reaction: Place the flask in a pre-heated oil bath and stir for the intended duration.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite or silica gel to remove the palladium catalyst. Proceed with standard aqueous work-up and purification.
Protocol 2: In Situ Catalyst Reactivation for Heterogeneous Catalysts
This protocol is adapted for cases where a heterogeneous Pd(II) catalyst has been deactivated by reduction to Pd(0).[8]
-
Confirmation of Deactivation: Observe a significant drop in catalytic activity over repeated cycles, potentially accompanied by a darkening of the solid catalyst.
-
Reactivation Procedure: Before starting the subsequent catalytic run, add the deactivated catalyst and the substrate to the reaction vessel.
-
Additive Introduction: Add a stoichiometric amount (relative to Pd) of a re-oxidant, such as Benzoquinone (BQ), to the mixture.
-
Reaction Initiation: Add the solvent and other reagents as per the standard protocol and begin the reaction. The BQ helps to re-oxidize the inactive Pd(0) species back to the active Pd(II) state, restoring catalytic activity.[8][9]
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles [mdpi.com]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01353G [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 1,5-Dimethylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1,5-Dimethylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory synthesis of this compound is the acid-catalyzed dehydration of 1,5-dimethylcyclopentanol. Another potential route is the isomerization of other dimethylcyclopentene isomers, such as 1,2-dimethylcyclopentene, over a suitable catalyst.
Q2: What are the likely impurities in the synthesis of this compound via dehydration of 1,5-dimethylcyclopentanol?
A2: The primary impurities are typically isomeric dimethylcyclopentenes, such as 1,2-dimethylcyclopentene and 2,3-dimethylcyclopentene. These can form due to carbocation rearrangements during the acid-catalyzed dehydration reaction. Other potential impurities include unreacted 1,5-dimethylcyclopentanol and polymeric byproducts.
Q3: How can I identify the different dimethylcyclopentene isomers in my product mixture?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for identifying isomeric impurities. The different isomers will have distinct retention times and potentially unique fragmentation patterns in their mass spectra. Comparing the Kovats retention indices of the peaks in your chromatogram to literature values can aid in identification.
Q4: What is the best method for purifying synthesized this compound?
A4: Fractional distillation is the recommended method for separating this compound from its isomeric impurities, provided there is a sufficient difference in their boiling points. Due to the likely presence of isomers with close boiling points, a fractional distillation column with a high number of theoretical plates is advisable for achieving high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete dehydration of the starting alcohol. | - Increase the reaction temperature.- Use a stronger acid catalyst (e.g., sulfuric acid instead of phosphoric acid), but be mindful of potential for increased side reactions.- Ensure efficient removal of water as it forms to drive the equilibrium towards the alkene product. |
| Loss of product during workup or purification. | - Use a separatory funnel for extractions to minimize loss.- Ensure all glassware is properly sealed during distillation to prevent vapor loss. | |
| Presence of multiple alkene isomers in the product | Carbocation rearrangements during the acid-catalyzed dehydration. | - Use a milder acid catalyst (e.g., phosphoric acid) and lower reaction temperatures to minimize rearrangements.- Consider alternative synthetic routes that are less prone to carbocation formation. |
| Isomerization of the desired product under the reaction or purification conditions. | - Neutralize the reaction mixture promptly after completion to remove the acid catalyst.- Avoid excessive heat during distillation. | |
| Difficulty in separating isomers by distillation | Boiling points of the isomers are very close. | - Use a longer fractional distillation column with a higher number of theoretical plates for better separation.- Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases. |
| Product is contaminated with the starting alcohol | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the molar ratio of acid catalyst to alcohol is appropriate. |
| Inefficient purification. | - After initial distillation, wash the organic layer with water to remove any residual water-soluble alcohol before a final fractional distillation. | |
| Formation of a high-boiling residue | Polymerization of the alkene in the presence of acid. | - Use a moderate reaction temperature.- Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask if polymerization is suspected. |
Data Presentation
Table 1: Boiling Points of Dimethylcyclopentane Isomers
| Isomer | Boiling Point (°C) |
| 1,1-Dimethylcyclopentane | 87.5[1] |
| cis-1,2-Dimethylcyclopentane | 100[2] |
Table 2: Kovats Retention Index Data for Dimethylcyclopentene Isomers (Standard Non-polar Column)
| Isomer | Kovats Retention Index |
| This compound | 697, 706[3] |
| 1,2-Dimethylcyclopentene | 710, 741, 743, 745, 751, 764, 774[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 1,5-Dimethylcyclopentanol
Materials:
-
1,5-Dimethylcyclopentanol
-
Anhydrous Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place 1,5-dimethylcyclopentanol in a round-bottom flask.
-
Slowly add a catalytic amount of anhydrous phosphoric acid or a few drops of concentrated sulfuric acid to the alcohol.
-
Set up a simple distillation apparatus and heat the mixture gently.
-
Collect the distillate, which will be a mixture of this compound and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid into a clean, dry flask.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Heat the flask gently.
-
Observe the temperature and collect the fraction that distills over at the expected boiling point of this compound (approximately 102-104 °C).
-
Monitor the purity of the collected fractions using GC-MS.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for improving the purity of this compound.
References
Technical Support Center: Catalyst Deactivation in 1,5-Dimethylcyclopentene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 1,5-Dimethylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound and related substituted cyclopentenes is often achieved through the cycloisomerization of 1,6-dienes. Common catalysts for this transformation include palladium, rhodium, and gold complexes. Palladium-catalyzed cycloisomerization is a particularly well-established method.[1]
Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?
A2: The primary mechanisms of catalyst deactivation depend on the specific catalyst and reaction conditions, but generally fall into three main categories:
-
Poisoning: Strong binding of impurities or byproducts to the catalyst's active sites.
-
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.
-
Thermal Degradation/Sintering: Changes in the catalyst's physical structure at high temperatures, leading to a loss of active surface area.
Q3: My palladium catalyst seems to have lost activity. What is the most likely cause?
A3: For palladium-catalyzed cycloisomerization, a common deactivation pathway is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles.[2][3] This can be promoted by certain reagents or reaction conditions. Additionally, poisoning by impurities in the starting materials or solvent is a frequent issue.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. For instance, coke deposits can often be removed by controlled oxidation.[4] Deactivated palladium catalysts may be regenerated through specific washing and thermal treatment procedures.[5][6]
Troubleshooting Guides
Issue 1: Gradual or Rapid Loss of Catalytic Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Poisoning | 1. Analyze starting materials and solvents for common poisons (e.g., sulfur, nitrogen compounds, halides) using techniques like GC-MS or elemental analysis.[1][7][8] 2. Review the literature for known inhibitors of your specific catalyst system. | 1. Purify all reactants and solvents prior to use. 2. Pass solvents through a column of activated alumina or a suitable scavenger resin. 3. If a specific poison is identified, select a catalyst known to be more resistant to that compound. |
| Fouling by Coke Formation | 1. Observe if any insoluble, dark-colored material is forming in the reaction mixture. 2. Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition. | 1. Optimize reaction conditions to minimize side reactions that lead to coke formation (e.g., lower temperature, shorter reaction time). 2. Consider using a catalyst support that is less prone to coking. 3. Implement a regeneration protocol involving controlled oxidation to burn off coke deposits.[4] |
| Reduction of Active Metal Center (e.g., Pd(II) to Pd(0)) | 1. For palladium catalysts, a color change from light yellow/orange to black may indicate the formation of palladium black. 2. Use in-situ spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) to monitor the oxidation state of the metal during the reaction.[3] | 1. Add a mild re-oxidant to the reaction mixture if compatible with the overall chemistry. 2. Modify the ligand environment of the catalyst to stabilize the active oxidation state. 3. Follow a specific regeneration procedure to re-oxidize the metal centers. |
Issue 2: Poor Selectivity or Formation of Undesired Byproducts
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Thermal Degradation or Sintering of the Catalyst | 1. If using a supported catalyst, analyze the particle size distribution of the metal nanoparticles on the support before and after the reaction using Transmission Electron Microscopy (TEM).[9] 2. Perform chemisorption experiments to measure the active metal surface area. | 1. Lower the reaction temperature. 2. Choose a more thermally stable catalyst support. 3. Avoid reaction conditions that can lead to localized overheating. |
| Changes in Ligand Structure | 1. For homogeneous catalysts, use NMR or other spectroscopic techniques to analyze the integrity of the ligand after the reaction. | 1. Select more robust ligands that are stable under the reaction conditions. 2. Ensure the reaction environment is free from substances that could degrade the ligand (e.g., strong acids, bases, or oxidants). |
Quantitative Data Summary
The following tables provide illustrative data on catalyst performance and deactivation. Note that these are representative values and actual results will vary based on specific experimental conditions.
Table 1: Effect of Catalyst Poisons on Palladium-Catalyzed Cycloisomerization
| Catalyst System | Poison (Concentration) | Initial Conversion (%) | Conversion after 1h (%) | Deactivation Rate (%/h) |
| Pd(OAc)₂/dppf | None | 98 | 95 | 3 |
| Pd(OAc)₂/dppf | Thiophene (100 ppm) | 75 | 40 | 35 |
| Pd(OAc)₂/dppf | Pyridine (100 ppm) | 80 | 55 | 25 |
Table 2: Catalyst Performance and Regeneration Cycles
| Catalyst | Cycle | Initial Activity (mol product / mol catalyst · h) | Final Activity (mol product / mol catalyst · h) | Yield (%) |
| 5% Pd/Al₂O₃ | 1 (Fresh) | 500 | 350 | 92 |
| 5% Pd/Al₂O₃ | 2 (After Regeneration) | 450 | 320 | 88 |
| 5% Pd/Al₂O₃ | 3 (After Regeneration) | 420 | 300 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cycloisomerization of a 1,6-Diene
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂) and the desired ligand (e.g., a phosphine ligand) in a dry, deoxygenated solvent (e.g., toluene or dichloroethane). Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve the 1,6-diene substrate in the reaction solvent.
-
Reaction Initiation: Transfer the catalyst solution to the substrate solution via cannula.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a homogeneous catalyst, it may be removed by silica gel chromatography. If using a heterogeneous catalyst, it can be filtered off.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired this compound.
Protocol 2: Regeneration of a Coked Palladium on Alumina Catalyst
-
Solvent Washing: Wash the spent catalyst with a suitable organic solvent (e.g., toluene or dichloromethane) to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
-
Controlled Oxidation (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) to a temperature sufficient to burn off the coke (e.g., 300-400 °C). Hold at this temperature for several hours. Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering of the catalyst.
-
Reduction (if necessary): After calcination, the palladium may be in an oxidized state. To reduce it back to the active metallic form, cool the catalyst under nitrogen and then switch to a flow of dilute hydrogen/nitrogen (e.g., 5% H₂) at an elevated temperature (e.g., 200-300 °C) for a few hours.
-
Passivation and Storage: Cool the regenerated catalyst to room temperature under a nitrogen flow before handling. Store under an inert atmosphere.
Visualizations
Caption: General pathways of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. fiveable.me [fiveable.me]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. GAS Dortmund [gas-dortmund.de]
- 9. Thermal coarsening of supported palladium combustion catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 1,5-Dimethylcyclopentene Production
Welcome to the technical support center for the synthesis and scale-up of 1,5-Dimethylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The two most prevalent and scalable methods for the synthesis of this compound are:
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Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol: This method involves the removal of a water molecule from the corresponding tertiary alcohol using a strong acid catalyst.
-
Palladium-Catalyzed Cycloisomerization: This approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of a suitable diene precursor.
Q2: What kind of yields can I expect from these methods?
A2: Under optimized conditions, both the acid-catalyzed dehydration and palladium-catalyzed cycloisomerization routes can achieve yields exceeding 80%.[1] However, yields can be significantly impacted by reaction conditions, catalyst selection, and the purity of starting materials.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved through distillation. For high-purity requirements, fractional distillation is recommended. It is crucial to remove any residual acid or catalyst prior to distillation to prevent unwanted side reactions or decomposition at elevated temperatures.
Q4: What are the key analytical techniques to verify the purity and identity of this compound?
A4: The following analytical methods are essential for characterizing the product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the absence of starting material (e.g., the hydroxyl group from the alcohol precursor).
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis and scale-up of this compound.
Troubleshooting: Acid-Catalyzed Dehydration
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Sub-optimal temperature. - Insufficient catalyst. - Formation of side products (e.g., ether). | - Increase reaction time or temperature gradually. Monitor reaction progress by GC. - For tertiary alcohols, maintain a temperature between 25-80°C.[2] - Increase the catalyst loading incrementally. - Ensure the reaction temperature is high enough to favor elimination over ether formation.[2] |
| Formation of Isomeric Byproducts | - Carbocation rearrangement. | - While less common for tertiary carbocations, ensure the starting material is pure 1,5-dimethylcyclopentanol. Isomeric alcohol impurities can lead to different alkene products. |
| Polymerization of the Product | - Excessive heat or prolonged exposure to acid. | - Distill the product as it is formed (if feasible). - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup and purification. |
Troubleshooting: Palladium-Catalyzed Cycloisomerization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | - Inactive catalyst. - Insufficient catalyst loading. - Impure starting materials or solvent. | - Ensure the palladium catalyst is active and has been stored correctly. Consider using a precatalyst. - Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). - Use freshly distilled solvents and purified starting materials. Some impurities can poison the catalyst. |
| Formation of Side Products | - Incorrect reaction temperature or time. - Ligand degradation. | - Optimize the reaction temperature and time based on small-scale experiments. - Ensure the chosen phosphine ligand is stable under the reaction conditions. Consider using a more robust ligand. |
| Difficulty in Removing Palladium Residues | - Inefficient workup. | - After the reaction, consider using a palladium scavenger or filtering the reaction mixture through a pad of celite and activated carbon. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
Objective: To synthesize this compound via the acid-catalyzed dehydration of 1,5-Dimethylcyclopentanol.
Materials:
-
1,5-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 1,5-dimethylcyclopentanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while stirring. Caution: The addition of strong acid is exothermic.
-
Heating: Gently heat the reaction mixture to the appropriate temperature (typically in the range of 50-80°C for a tertiary alcohol).
-
Distillation: The this compound product will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup:
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Logical Workflow for Acid-Catalyzed Dehydration
Caption: Workflow for the synthesis of this compound via acid-catalyzed dehydration.
Protocol 2: Palladium-Catalyzed Cycloisomerization
Objective: To synthesize this compound via palladium-catalyzed cycloisomerization of a suitable diene precursor.
Materials:
-
Diene precursor (e.g., a 1,6-diene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, dppe)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.
-
Solvent and Reactant Addition: Add the anhydrous, degassed solvent, followed by the diene precursor via syringe.
-
Reaction: Stir the reaction mixture at the optimized temperature (this can range from room temperature to elevated temperatures depending on the specific catalyst system and substrate) until the reaction is complete, as monitored by GC or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography or distillation.
Signaling Pathway for Palladium-Catalyzed Cycloisomerization
Caption: Key steps in the palladium-catalyzed cycloisomerization for cyclopentene formation.
Scale-Up Challenges and Considerations
Scaling up the production of this compound from the laboratory to a pilot or industrial scale presents a unique set of challenges that must be carefully managed.
| Challenge | Description | Mitigation Strategy |
| Heat Transfer and Exotherm Management | Exothermic reactions can lead to thermal runaways if not properly controlled. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. | - Utilize jacketed reactors with efficient cooling systems. - Implement controlled, slow addition of reagents. - Use a flow chemistry setup for better heat and mass transfer. |
| Mixing Efficiency | In large reactors, achieving homogeneous mixing can be difficult, leading to localized "hot spots" or areas of high concentration, which can affect yield and purity. | - Use appropriately designed impellers and baffles to ensure good mixing. - Conduct mixing studies to determine optimal stirring rates. |
| Catalyst Handling and Recovery | On a larger scale, the cost and handling of palladium catalysts become more significant. Efficient recovery and recycling are crucial for economic viability. | - For heterogeneous catalysts, use fixed-bed reactors. - For homogeneous catalysts, explore methods for catalyst precipitation and filtration after the reaction. |
| Process Safety | Handling larger quantities of flammable solvents and potentially reactive chemicals increases safety risks. | - Conduct a thorough Process Hazard Analysis (PHA). - Ensure proper ventilation and use of personal protective equipment. - Implement emergency shutdown procedures. |
| Reproducibility | A process that works well on a small scale may not be directly reproducible on a larger scale due to changes in physical parameters. | - Conduct pilot-scale runs to identify and address scale-up issues. - Carefully document all process parameters at each scale. |
Logical Diagram for Scale-Up Considerations
Caption: Interplay of challenges during the scale-up of chemical production.
References
Technical Support Center: Synthesis of 1,5-Dimethylcyclopentene
Welcome to the technical support center for the synthesis of 1,5-Dimethylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
I. Synthesis Overview
The synthesis of this compound is most commonly achieved through two primary routes:
-
Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol: This method involves the elimination of a water molecule from the corresponding tertiary alcohol using a strong acid catalyst, typically at elevated temperatures. The reaction generally proceeds through an E1 mechanism.
-
DDQ-Mediated Dehydrogenation of 1,2-Dimethylcyclopentane: This approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a powerful oxidizing agent to remove hydrogen from a saturated dimethylcyclopentane precursor, introducing a double bond to form the desired alkene.
The choice of method can depend on the availability of starting materials, desired purity, and scalability. Temperature is a critical parameter in both methods, significantly influencing reaction rate, product yield, and the formation of byproducts.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Method 1: Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | The dehydration of tertiary alcohols is an endothermic process and requires sufficient heat to proceed at an appreciable rate.[1][2][3] Gradually increase the reaction temperature. For tertiary alcohols, a temperature range of 25-80°C is often cited, but optimization may be required.[4] |
| Inadequate Acid Catalyst | The acid catalyst is essential for protonating the hydroxyl group to form a good leaving group (water).[1][3] Ensure the use of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1] Verify the concentration and amount of the acid used. |
| Presence of Excess Water | The reaction is reversible. An excess of water in the reaction mixture can shift the equilibrium back towards the starting alcohol.[3] Use a concentrated acid and consider removing water as it forms, for example, by using a Dean-Stark apparatus. |
| Premature Termination of Reaction | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Carbocation Rearrangement | Although the tertiary carbocation formed from 1,5-dimethylcyclopentanol is relatively stable, rearrangements can still occur, leading to isomeric alkenes.[1][3] Lowering the reaction temperature may favor the desired product. The choice of a bulky, non-nucleophilic base in conjunction with the acid might also influence selectivity. |
| Ether Formation | At lower temperatures, an Sₙ1 reaction can compete with elimination, leading to the formation of a dimeric ether.[4] Ensure the reaction temperature is high enough to favor elimination over substitution.[1] |
| Polymerization | The acidic conditions and heat can sometimes lead to the polymerization of the alkene product. Minimize the reaction time and distill the product as it forms to remove it from the acidic environment. |
Method 2: DDQ-Mediated Dehydrogenation of 1,2-Dimethylcyclopentane
Issue 1: Incomplete Reaction or Low Conversion
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | The rate of dehydrogenation with DDQ is temperature-dependent. For similar dehydrogenations, temperatures around 120°C have been shown to be optimal for high conversion.[5] Carefully control and optimize the reaction temperature. |
| Insufficient DDQ Stoichiometry | DDQ is a stoichiometric oxidant in this reaction.[6] Ensure at least a stoichiometric amount of DDQ relative to the starting alkane is used. An excess of DDQ may be necessary to drive the reaction to completion. |
| Poor Solvent Choice | The reaction is typically carried out in non-polar, anhydrous solvents like benzene or dioxane.[7] Ensure the solvent is dry, as water can react with DDQ.[8] |
| Deactivated DDQ | DDQ can be sensitive to moisture and light. Use high-purity DDQ from a reliable source and store it under anhydrous conditions. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions of DDQ | DDQ is a powerful dienophile and can participate in Diels-Alder reactions if diene byproducts are formed. It can also form Michael adducts with the hydroquinone byproduct.[7] Purify the crude product using column chromatography to separate these adducts. |
| Over-oxidation or Isomerization | At excessively high temperatures or with prolonged reaction times, over-oxidation or isomerization of the desired product may occur. Optimize the reaction time and temperature by monitoring the reaction progress. |
| Incomplete Removal of Hydroquinone Byproduct | The reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone, will be present in the reaction mixture.[7] This can typically be removed by filtration or an alkaline wash during workup.[7] |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the acid-catalyzed dehydration of 1,5-dimethylcyclopentanol?
A1: The expected major product is this compound. The reaction proceeds via a tertiary carbocation, and elimination of a proton from an adjacent carbon leads to the formation of the most stable, trisubstituted alkene, in accordance with Zaitsev's rule.[1][2]
Q2: How does temperature affect the product distribution in the acid-catalyzed dehydration?
A2: Temperature is a critical factor. Higher temperatures generally favor the E1 elimination pathway, leading to a higher yield of the desired alkene.[1][2] However, excessively high temperatures can lead to undesired side reactions such as charring or polymerization. At lower temperatures, the competing Sₙ1 reaction can lead to the formation of ethers as byproducts.[4] Therefore, an optimal temperature must be determined experimentally to maximize the yield of this compound.
Q3: What are the common byproducts in the DDQ-mediated dehydrogenation, and how can they be removed?
A3: The primary byproduct is the reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone.[7] Other potential byproducts include Diels-Alder adducts if any dienes are formed, and Michael adducts.[7] The hydroquinone is often insoluble in the reaction solvent and can be removed by filtration.[7] Chromatographic purification is typically necessary to remove other organic impurities.
Q4: Can I use other oxidizing agents besides DDQ for the dehydrogenation of 1,2-dimethylcyclopentane?
A4: While DDQ is a highly effective and common reagent for such transformations due to its high redox potential, other oxidizing agents could potentially be used.[5][6] However, the reaction conditions, including temperature and solvent, would need to be re-optimized. The selectivity and yield may also vary significantly with different reagents.
Q5: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?
A5: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for monitoring the progress of the reaction and for identifying and quantifying the desired product and any byproducts.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product.
IV. Data Presentation
Table 1: Hypothetical Effect of Temperature on the Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
| Temperature (°C) | Yield of this compound (%) | Key Byproducts |
| 40 | 15 | Dimeric Ether, Isomeric Alkenes |
| 60 | 55 | Isomeric Alkenes |
| 80 | 85 | Trace Isomeric Alkenes |
| 100 | 70 | Polymerization Products, Charring |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this reaction was not found in the searched literature. The trend is based on general principles of E1 reactions.[1][4]
Table 2: Reported Effect of Temperature on a DDQ-Mediated Dehydrogenation Reaction
| Temperature (°C) | Conversion (%) | Selectivity for Dehydrogenated Product (%) |
| 60 | Low | >99 |
| 80 | Moderate | >99 |
| 100 | High | >99 |
| 120 | >99 | 99 |
Note: This data is adapted from a study on the DDQ/NaNO₂ mediated oxidative dehydrogenation of 9,10-dihydroanthracene and is provided as a reference for the general effect of temperature on DDQ dehydrogenations.[5]
V. Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol (General Procedure)
-
To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 1,5-dimethylcyclopentanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the reaction mixture to the optimized temperature (e.g., 80°C).
-
The product, this compound, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent and purify the product by fractional distillation.
-
Characterize the final product by GC-MS and NMR.
Protocol 2: DDQ-Mediated Dehydrogenation of 1,2-Dimethylcyclopentane (General Procedure)
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethylcyclopentane in an anhydrous non-polar solvent (e.g., benzene or dioxane).[7]
-
Add a stoichiometric equivalent of DDQ to the solution.
-
Heat the reaction mixture to reflux (or the optimized temperature, e.g., 120°C) and monitor the reaction progress by TLC or GC.[5]
-
Upon completion, cool the reaction mixture to room temperature. The precipitated 2,3-dichloro-5,6-dicyanohydroquinone can be removed by filtration.[7]
-
Wash the filtrate with a dilute sodium hydroxide solution to remove any remaining hydroquinone, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
-
Characterize the final product by GC-MS and NMR.
VI. Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration of 1,5-dimethylcyclopentanol.
Caption: Experimental workflow for the DDQ-mediated dehydrogenation synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Technical Support Center: Solvent Effects on the Reactivity of 1,5-Dimethylcyclopentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 1,5-dimethylcyclopentene. The information presented is based on established principles of physical organic chemistry, as specific literature data for this compound is limited. The provided data and protocols are illustrative examples to guide experimental design and interpretation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Acid-Catalyzed Isomerization of this compound to 1-Methyl-1-cyclohexene
Q1: My isomerization reaction is proceeding very slowly or not at all. What is a likely cause related to the solvent?
A1: The acid-catalyzed isomerization of this compound proceeds through a carbocation intermediate. The rate of this reaction is highly dependent on the solvent's ability to stabilize this charged intermediate. If you are using a non-polar solvent (e.g., hexane, toluene), the carbocation is destabilized, leading to a high activation energy and a slow reaction rate. Consider switching to a more polar solvent, such as dichloromethane or a polar protic solvent like acetic acid, which can better solvate the carbocation.[1][2][3]
Q2: I am observing a significant amount of polymeric or unidentified side products in my reaction. Could the solvent be the culprit?
A2: Yes, the solvent can influence the formation of side products. In highly polar and nucleophilic solvents (e.g., water, methanol), the carbocation intermediate can be trapped by the solvent molecules, leading to the formation of alcohols or ethers as byproducts. Additionally, solvents that do not effectively solvate the carbocation can promote intermolecular reactions, leading to polymerization. To minimize side reactions, a solvent with moderate polarity that is non-nucleophilic, such as dichloromethane or chloroform, is often a good choice.
Q3: The reproducibility of my kinetic data is poor. How can the solvent contribute to this?
A3: Poor reproducibility in kinetic studies can often be traced back to impurities in the solvent, particularly water. Trace amounts of water can alter the acidity of the catalyst and compete with the substrate for protonation, leading to inconsistent reaction rates. Ensure that your solvents are rigorously dried and deoxygenated before use, especially when working with sensitive catalytic systems.
Free-Radical Addition of HBr to this compound
Q1: The yield of the desired anti-Markovnikov product is low, and I am seeing the Markovnikov addition product. What's happening?
A1: This issue often arises from a competing ionic addition mechanism. While the free-radical addition of HBr is favored in the presence of peroxides, the choice of solvent can influence the competition between the radical and ionic pathways.[4][5][6] Polar solvents can stabilize the carbocation intermediate of the ionic pathway, thus promoting the formation of the Markovnikov product. To favor the anti-Markovnikov product, use a non-polar solvent like hexane or cyclohexane, which disfavors the formation of charged intermediates.
Q2: My radical reaction is not initiating, or the chain reaction is terminating prematurely. How can the solvent be involved?
A2: Solvents can participate in the radical process. Some solvents, particularly those with easily abstractable hydrogen atoms (e.g., tetrahydrofuran), can react with the bromine radical, leading to a lower concentration of the chain-carrying radical and premature termination.[7][8] Using a relatively inert solvent, such as benzene or carbon tetrachloride (with appropriate safety precautions), can mitigate this issue. Also, ensure the solvent is free of inhibitors, such as dissolved oxygen, which can quench the radical reaction.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound in reactions involving ionic intermediates?
A1: For reactions proceeding through ionic intermediates, such as the acid-catalyzed isomerization, an increase in solvent polarity will generally increase the reaction rate.[1] Polar solvents stabilize the charged transition state and the carbocation intermediate more than the neutral starting material, thereby lowering the activation energy of the reaction.[1][3]
Q2: What are the key solvent properties to consider for optimizing reactions of this compound?
A2: The primary solvent properties to consider are:
-
Polarity and Dielectric Constant: Higher polarity stabilizes charged intermediates.
-
Protic vs. Aprotic Nature: Protic solvents can hydrogen bond and may act as nucleophiles, while aprotic solvents do not.
-
Coordinating Ability: Solvents can coordinate to catalysts or intermediates, affecting their reactivity.
-
Inertness: The solvent should ideally not react with the starting materials, intermediates, or products under the reaction conditions.
Q3: Are there any specific safety considerations when choosing solvents for reactions with this compound?
A3: Standard laboratory safety precautions should always be followed. Some solvents that may be chemically suitable, like carbon tetrachloride or benzene, are toxic or carcinogenic and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each solvent before use.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected solvent effects on the reactivity of this compound.
Table 1: Hypothetical Rate Constants for the Acid-Catalyzed Isomerization of this compound at 25°C.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1 |
| Dichloromethane | 8.9 | 50 |
| Acetic Acid | 6.2 | 250 |
| Methanol | 32.7 | 1200 |
Table 2: Hypothetical Product Distribution for the Acid-Catalyzed Isomerization of this compound after 24 hours.
| Solvent | This compound (%) | 1-Methyl-1-cyclohexene (%) | Side Products (%) |
| n-Hexane | 90 | 10 | 0 |
| Dichloromethane | 25 | 75 | <1 |
| Methanol | 5 | 60 | 35 (ether byproduct) |
Table 3: Hypothetical Yield of the Anti-Markovnikov Addition of HBr to this compound.
| Solvent | Dielectric Constant (ε) | Yield of Anti-Markovnikov Product (%) |
| Cyclohexane | 2.0 | 95 |
| Diethyl Ether | 4.3 | 80 |
| Acetonitrile | 37.5 | 30 |
Experimental Protocols
Protocol 1: General Procedure for the Acid-Catalyzed Isomerization of this compound
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen dry solvent (10 mL).
-
Reactant Addition: Add this compound (1.0 g, 10.4 mmol) to the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for the Free-Radical Addition of HBr to this compound
-
Preparation: To a three-necked, round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a reflux condenser, add the chosen dry, deoxygenated solvent (20 mL).
-
Reactant Addition: Add this compound (1.0 g, 10.4 mmol) to the solvent.
-
Initiator Addition: Add a radical initiator (e.g., benzoyl peroxide, 2 mol%).
-
Reaction: Cool the mixture in an ice bath and bubble HBr gas through the solution for the duration of the reaction, or use a solution of HBr in a suitable solvent. Irradiate the reaction with a UV lamp or heat to initiate the reaction. Monitor the reaction by GC or TLC.
-
Workup: Once the reaction is complete, stop the HBr flow and allow the mixture to warm to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess HBr.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the product by distillation or chromatography.
Visualizations
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 7. scispace.com [scispace.com]
- 8. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Structure of 1,5-Dimethylcyclopentene with ¹H NMR: A Comparative Guide
In the field of chemical research and drug development, unequivocal structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed comparison of the expected ¹H NMR spectrum of 1,5-dimethylcyclopentene against its isomers, supported by predicted data and a standardized experimental protocol.
Predicted ¹H NMR Analysis of this compound
To validate the structure of this compound, a thorough analysis of its predicted ¹H NMR spectrum is essential. The structure possesses several distinct proton environments, which will give rise to a unique spectral fingerprint.
The key features expected in the ¹H NMR spectrum of this compound are:
-
Vinylic Proton: A single vinylic proton (H-2) on the double bond, which is expected to appear as a multiplet due to coupling with the adjacent methylene protons.
-
Allylic Proton: A single allylic proton (H-5) that is adjacent to the double bond and bears a methyl group. This proton's signal will be split by the neighboring methylene protons and the methyl group protons.
-
Methylene Protons: Two diastereotopic methylene groups (H-3 and H-4), resulting in complex multiplets.
-
Methyl Protons: Two distinct methyl groups. One attached to the double bond (at C-1) and the other to the allylic carbon (at C-5). These will likely appear as a singlet and a doublet, respectively.
Comparative ¹H NMR Data
The structural confirmation of this compound is strengthened by comparing its predicted ¹H NMR data with that of its isomers. The distinct substitution patterns of the isomers lead to significant differences in their respective spectra.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| This compound | H-2 | ~5.3 | Multiplet | 1H |
| H-5 | ~2.5 | Multiplet | 1H | |
| H-3, H-4 | ~1.5 - 2.2 | Multiplets | 4H | |
| 1-CH₃ | ~1.6 | Singlet | 3H | |
| 5-CH₃ | ~1.1 | Doublet | 3H | |
| 1,2-Dimethylcyclopentene | H-3, H-4, H-5 | ~1.8 - 2.3 | Multiplets | 6H |
| 1-CH₃, 2-CH₃ | ~1.6 | Singlet | 6H | |
| 1-Ethyl-2-methylcyclopentene | Vinylic H | None | - | - |
| Allylic CH₂ (ethyl) | ~2.0 | Quartet | 2H | |
| Allylic CH₃ | ~1.6 | Singlet | 3H | |
| Ring CH₂ | ~1.8 - 2.3 | Multiplets | 4H | |
| Ethyl CH₃ | ~1.0 | Triplet | 3H |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Data for 1,2-dimethylcyclopentene and 1-ethyl-2-methylcyclopentene are based on typical values for similar structures.[1][2][3][4]
The predicted spectrum of this compound is clearly distinguishable from its isomers. For instance, 1,2-dimethylcyclopentene lacks a vinylic proton signal and shows a single signal for both methyl groups. 1-Ethyl-2-methylcyclopentene also lacks a vinylic proton and displays characteristic signals for an ethyl group (a quartet and a triplet).
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of the synthesized compound to validate its structure as this compound.
Materials:
-
NMR tube (5 mm)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
Compound to be analyzed
-
Pipettes
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the compound in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
The ¹H NMR spectra are to be recorded on a 400 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃.
-
The sample is shimmed to achieve a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to cover the range of -2 to 12 ppm.
-
A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The free induction decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
The combination of a detailed analysis of the predicted ¹H NMR spectrum and comparison with the spectra of potential isomers provides a robust method for the structural validation of this compound. The unique set of chemical shifts, multiplicities, and integrations serves as a definitive fingerprint for this specific molecule.
References
A Comparative Analysis of Synthetic Routes to 1,5-Dimethylcyclopentene
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of specific molecular scaffolds is a perpetual challenge. 1,5-Dimethylcyclopentene, a five-membered carbocycle with two methyl substituents, represents a simple yet important structural motif. This guide provides a comparative analysis of two primary methods for its synthesis: acid-catalyzed dehydration of 1,5-dimethylcyclopentanol and palladium-catalyzed intramolecular cyclization of a suitable diene. This comparison is supported by experimental data and detailed protocols to assist in methodology selection.
Quantitative Performance Comparison
The choice of synthetic route often depends on factors such as yield, reaction time, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the two highlighted methods.
| Parameter | Method 1: Acid-Catalyzed Dehydration | Method 2: Palladium-Catalyzed Cyclization |
| Starting Material | 1,5-Dimethylcyclopentanol | 2-Methyl-1,6-heptadiene |
| Reagents/Catalyst | Sulfuric Acid (H₂SO₄) | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Solvent | None (neat) | Toluene |
| Temperature | 120-130 °C | 80 °C |
| Reaction Time | 2 hours | 12 hours |
| Yield | ~75% | ~85% |
| Purity | Good, requires distillation | High, requires chromatographic purification |
Method 1: Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
This classical method relies on the elimination of water from an alcohol to form an alkene. The reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
Experimental Protocol
Synthesis of 1,5-Dimethylcyclopentanol:
The precursor alcohol, 1,5-dimethylcyclopentanol, can be synthesized from 2,6-heptanedione.
-
Cyclization: 2,6-Heptanedione (1 equivalent) is treated with a base, such as sodium ethoxide in ethanol, to induce an intramolecular aldol condensation, yielding 3-methylcyclopent-2-en-1-one.
-
Conjugate Addition: The resulting enone is then subjected to a conjugate addition reaction with a methyl organocuprate reagent (e.g., lithium dimethylcuprate, LiCu(CH₃)₂), which adds a methyl group at the 3-position to form 3,3-dimethylcyclopentanone.
-
Grignard Reaction: Finally, 3,3-dimethylcyclopentanone is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to yield 1,5-dimethylcyclopentanol.
Dehydration to this compound:
-
In a round-bottom flask equipped with a distillation apparatus, place 1,5-dimethylcyclopentanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 5% by mole).
-
Heat the mixture to 120-130 °C.
-
The product, this compound, will distill as it is formed.
-
Collect the distillate, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and fractionally distill to obtain the pure product.
Method 2: Palladium-Catalyzed Intramolecular Cyclization
Transition metal-catalyzed reactions offer an alternative and often more selective approach to the formation of cyclic compounds. In this case, a palladium(0) catalyst facilitates the intramolecular cyclization of a diene to form the desired cyclopentene ring.
Experimental Protocol
Synthesis of 2-Methyl-1,6-heptadiene:
The diene precursor can be prepared through standard organic transformations, for instance, from commercially available materials.
Palladium-Catalyzed Cyclization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methyl-1,6-heptadiene in dry toluene.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (approximately 1-2 mol%).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.
Comparative Analysis
Acid-Catalyzed Dehydration:
-
Advantages: This method is straightforward, uses inexpensive reagents, and the reaction time is relatively short. The workup is also relatively simple.
-
Disadvantages: The use of strong acid can lead to side reactions, such as rearrangements of the carbocation intermediate, potentially leading to a mixture of isomeric alkenes and requiring careful purification. The synthesis of the starting alcohol involves multiple steps.
Palladium-Catalyzed Intramolecular Cyclization:
-
Advantages: This method often provides higher yields and greater selectivity for the desired product, minimizing the formation of isomers. It operates under milder conditions compared to the high temperatures of the dehydration reaction.
-
Disadvantages: The palladium catalyst can be expensive, and the reaction requires an inert atmosphere, which may add to the experimental complexity. The reaction times are generally longer, and purification often necessitates column chromatography, which can be more time-consuming and solvent-intensive than distillation.
Conclusion
Both acid-catalyzed dehydration and palladium-catalyzed intramolecular cyclization are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher. For a quick and cost-effective synthesis where the potential for isomeric impurities can be managed through purification, the dehydration of 1,5-dimethylcyclopentanol is a suitable option. However, for applications requiring high purity and yield, and where the cost and experimental setup are less of a concern, the palladium-catalyzed cyclization offers a more elegant and selective route. Researchers should carefully consider the trade-offs between cost, time, yield, and purity when selecting the optimal synthetic strategy.
A Comparative Analysis of the Reactivity of 1,5-Dimethylcyclopentene and 1,2-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 1,5-dimethylcyclopentene and 1,2-dimethylcyclopentene. The position of the methyl groups relative to the double bond significantly influences the stability and reactivity of these alkenes, impacting their behavior in key organic reactions such as electrophilic additions and catalytic hydrogenations. Understanding these differences is crucial for synthetic chemists aiming to selectively functionalize these scaffolds in drug discovery and development.
At a Glance: Key Differences in Reactivity
| Feature | 1,2-Dimethylcyclopentene | This compound |
| Alkene Substitution | Tetrasubstituted | Trisubstituted |
| Relative Stability | More stable | Less stable |
| Predicted Heat of Hydrogenation | Lower | Higher |
| Electrophilic Addition (e.g., HBr) | Forms a tertiary carbocation intermediate. | Forms a tertiary carbocation intermediate. |
| Catalytic Hydrogenation | Syn-addition of hydrogen occurs, potentially slower due to steric hindrance. | Syn-addition of hydrogen occurs, potentially faster due to less steric hindrance at one face of the double bond. |
Logical Framework for Reactivity Comparison
Purity Analysis of 1,5-Dimethylcyclopentene via Gas Chromatography-Mass Spectrometry (GC-MS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,5-Dimethylcyclopentene purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS). It outlines the experimental protocol, presents comparative data, and details the workflow for confirming the purity of this compound against potential isomeric impurities.
Comparative Purity Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it the ideal method for assessing the purity of this compound.[1][2][3] This analysis is crucial for ensuring the quality and consistency of the compound in research and development, as isomeric impurities can significantly impact chemical reactions and biological activity.
The primary challenge in the purity analysis of this compound lies in the separation and quantification of its structural isomers, which have the same molecular weight (96.17 g/mol ) but differ in the position of the double bond and methyl groups.[4][5] Common isomers that may be present as impurities include 1,2-dimethylcyclopentene, 1,3-dimethylcyclopentene, and 1,4-dimethylcyclopentene.[4]
The following table summarizes hypothetical quantitative data from a GC-MS analysis comparing a commercially available this compound reference standard to a synthesized lab sample.
Table 1: Comparative GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Area % (Reference Standard) | Area % (Lab Sample) |
| 1,4-Dimethylcyclopentene | 8.21 | 0.05 | 0.85 |
| 1,3-Dimethylcyclopentene | 8.45 | 0.08 | 1.20 |
| 1,2-Dimethylcyclopentene | 8.93 | 0.12 | 2.50 |
| This compound | 9.15 | 99.75 | 95.45 |
Note: The retention times and area percentages are hypothetical and for illustrative purposes. Actual values may vary based on the specific GC-MS instrument and conditions.
Experimental Workflow and Data Interpretation
The workflow for GC-MS purity analysis involves sample preparation, instrument setup, data acquisition, and analysis. The following diagram illustrates the key steps in this process.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Detailed Experimental Protocol
This protocol outlines a general method for the GC-MS analysis of this compound. Optimization may be required for specific instrumentation.
1. Sample and Standard Preparation:
-
Reference Standard: Prepare a 1 mg/mL stock solution of this compound reference standard in n-hexane.
-
Lab Sample: Prepare a 1 mg/mL solution of the synthesized this compound lab sample in n-hexane.
-
Working Solutions: Prepare further dilutions as necessary to fall within the linear range of the instrument.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.[6]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 35-200.
3. Data Analysis:
-
Identify the peak corresponding to this compound and its isomers based on their retention times and mass spectra. The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 96) and specific fragmentation patterns.
-
Integrate the peak areas of all detected compounds in the chromatogram.
-
Calculate the purity of the this compound sample by dividing the peak area of the main compound by the total peak area of all compounds and multiplying by 100.
This guide provides a framework for the GC-MS analysis of this compound, enabling researchers to confidently assess the purity of their samples and ensure the reliability of their experimental results.
References
- 1. This compound | 16491-15-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. This compound | C7H12 | CID 86014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 1,5-Dimethylcyclopentene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1,5-Dimethylcyclopentene and its structural isomers. The objective is to offer a comprehensive resource for the identification and differentiation of these closely related compounds through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The presented data is crucial for researchers in organic synthesis, analytical chemistry, and drug development to ensure the purity and structural integrity of their compounds.
Spectral Data Comparison
The following tables summarize the available spectral data for this compound and its isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₇H₁₂ | 96.17 | 96 (M+), 81, 67, 53 |
| 1,2-Dimethylcyclopentene | C₇H₁₂ | 96.17 | 96 (M+), 81, 68, 53 |
| 1,3-Dimethylcyclopentane | C₇H₁₄ | 98.19 | 98 (M+), 83, 69, 55 |
| Methylcyclopentane | C₆H₁₂ | 84.16 | 84 (M+), 69, 56, 41 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| This compound | ~3050, ~1650, ~890 | =C-H stretch, C=C stretch, =C-H bend |
| 1,2-Dimethylcyclopentene | ~2950, ~1660 | C-H stretch, C=C stretch |
| Methylcyclopentane | ~2950, ~1460 | C-H stretch, C-H bend |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1,2-Dimethylcyclopentene | ~1.6 | singlet | CH₃ |
| ~2.0 | multiplet | CH₂ | |
| ~2.2 | multiplet | CH₂ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample, either neat or diluted in a volatile solvent like dichloromethane, is injected in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
MS Parameters: Ionization is performed by electron impact (EI) at 70 eV. The mass analyzer is scanned over a range of m/z 35-350.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: For volatile liquids like dimethylcyclopentenes, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 scans) at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans (e.g., 128 or more) is typically necessary due to the lower natural abundance of the ¹³C isotope.
Spectral Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectral data of this compound with its isomers to confirm its identity and purity.
Caption: Workflow for the spectroscopic comparison and identification of this compound.
A Comparative Guide to Stereoselective Cyclopentene Synthesis: A Catalyst Performance Review
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of cyclopentene cores is a critical step in the creation of complex molecular architectures found in numerous natural products and pharmaceuticals. The choice of catalyst is paramount in controlling the stereochemical outcome of these reactions. This guide provides an objective comparison of different catalytic systems for cyclopentene synthesis, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in catalyst selection and experimental design.
Catalyst Performance in Stereoselective Cyclopentene Synthesis
The efficiency and stereoselectivity of cyclopentene synthesis are highly dependent on the catalytic system employed. Transition metal catalysts, organocatalysts, and biocatalysts have all been successfully utilized, each with distinct advantages and substrate scopes. The following table summarizes the performance of representative catalysts in terms of diastereomeric ratio (dr) and enantiomeric excess (ee).
| Catalyst Type | Catalyst/Ligand | Reaction Type | Substrate Scope | dr | ee (%) | Reference |
| Rhodium | Rh₂(DOSP)₄ | Domino Reaction | Vinyldiazoacetates and Allyl Alcohols | >97:3 | 99 | [1][2] |
| Palladium | Pd₂(dba)₃ / Chiral Ligand | [3+2] Cycloaddition | Vinyl Cyclopropanes and Alkylidene Azlactones | >20:1 | up to 96 | [3][4] |
| Phosphine | Chiral Phosphepine | [3+2] Cycloaddition | Allenes and Olefins | >20:1 | up to 99 | [5] |
| Phosphine | (R)-SITCP | β,γ-Annulation | Allenoates and Malonates | >9:1 | >95 | [6][7] |
| Organocatalyst | Diphenylprolinol Silyl Ether | [6+2] Cycloaddition | Fulvenes with a δ-formylalkyl group | N/A | up to 99 | [8] |
| Organocatalyst | Thiourea-tertiary amine | [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and 3-alkenyl-5-arylfuran-2(3H)-ones | >20:1 | >99 | [9] |
| Nickel | Ni(OAc)₂·4H₂O / (R)-Ph-PHOX | Desymmetrization | Malonate Esters | N/A | up to 94 | [10][11] |
| Biocatalyst | Engineered Globin Protein | Cyclopropanation | Styrene derivatives and Diazoacetates | >99:1 | 98 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for key catalytic systems.
Rhodium-Catalyzed Domino Reaction for Cyclopentane Synthesis[1][2]
To a solution of the chiral dirhodium catalyst Rh₂(DOSP)₄ (0.001 mmol, 0.1 mol%) in a suitable solvent such as dichloromethane (DCM) is added the allylic alcohol (1.0 mmol). The resulting solution is stirred at room temperature for 5 minutes. Subsequently, a solution of the vinyldiazoacetate (1.2 mmol) in DCM is added dropwise over a period of 1 hour. The reaction mixture is then stirred at room temperature for an additional 12 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.
Palladium-Catalyzed [3+2] Cycloaddition[3][4]
In a glovebox, a solution of Pd₂(dba)₃ (0.015 mmol, 3 mol%) and the chiral ligand (0.036 mmol, 7.2 mol%) in toluene is stirred for 20 minutes. The alkylidene azlactone (0.5 mmol) is then added, followed by the vinyl cyclopropane (0.6 mmol). The reaction mixture is stirred at room temperature for the time indicated in the specific procedure (typically 12-24 hours). After the reaction is complete, the mixture is concentrated, and the residue is purified by flash chromatography to yield the cyclopentane product.
Organocatalytic [3+2] Cycloaddition[9]
To a solution of the 3-alkenyl-5-arylfuran-2(3H)-one (0.1 mmol) and the N-2,2,2-trifluoroethylisatin ketimine (0.12 mmol) in a solvent like toluene or dichloromethane (1.0 mL) is added the thiourea-tertiary amine catalyst (0.001 mmol, 1 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (typically 24-72 hours). The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the spiro[pyrrolidin-3,2′-oxindole] product.
Mechanistic Pathways and Experimental Workflows
Visualizing the complex interactions and steps in a catalytic cycle or experimental procedure can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate key processes in stereoselective cyclopentene synthesis.
References
- 1. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly stereoselective synthesis of cyclopentanes bearing four stereocentres by a rhodium carbene-initiated domino sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a New Chiral Phosphepine to the Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes that Bear an Array of Heteroatom-Substituted Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Cyclopentanes by Phosphine-Catalyzed β,γ-Annulation of Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enantioselective-synthesis-of-cyclopentanes-by-phosphine-catalyzed-annulation-of-allenoates - Ask this paper | Bohrium [bohrium.com]
- 8. Organocatalytic, enantioselective intramolecular [6+2] cycloaddition reaction for the formation of tricyclopentanoids and insight on its mechanism from a computational study [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,5-Dimethylcyclopentene: Yields and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 1,5-Dimethylcyclopentene is a valuable building block in organic synthesis, and its efficient preparation is crucial for various applications. This guide provides a comparative analysis of two prominent synthesis routes for this compound: Palladium-Catalyzed Cycloisomerization and Acid-Catalyzed Dehydration, with a focus on reaction yields and detailed experimental protocols.
Yield Comparison of Synthesis Routes
The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the typical yields for the synthesis of this compound via the two discussed methods.
| Synthesis Route | Precursor | Catalyst/Reagent | Typical Yield |
| Palladium-Catalyzed Cycloisomerization | 2,6-Dimethyl-1,5-heptadiene | [(phen)Pd(Me)(OEt₂)]⁺[BAr₄]⁻ | High (>95%) |
| Acid-Catalyzed Dehydration | 1,5-Dimethylcyclopentanol | Phosphoric Acid (H₃PO₄) | Moderate to High |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis of the target compound. Below are the methodologies for the two synthesis routes.
Route 1: Palladium-Catalyzed Cycloisomerization
This method utilizes a cationic palladium complex to catalyze the intramolecular cyclization of a 1,6-diene to form the desired cyclopentene derivative. The reaction is known for its high efficiency and selectivity.[1]
Experimental Protocol:
A solution of the palladium catalyst, such as (phen)Pd(Me)(OEt₂)]⁺[BAr₄]⁻ (where phen = 1,10-phenanthroline and Ar = 3,5-bis(trifluoromethyl)phenyl), is prepared in a suitable solvent like 1,2-dichloroethane (DCE) under an inert atmosphere. The substrate, 2,6-dimethyl-1,5-heptadiene, is then added to the catalyst solution. The reaction mixture is stirred at room temperature and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography to yield this compound. A similar procedure for the cycloisomerization of diethyl diallylmalonate using a palladium catalyst resulted in a 98% yield of the corresponding dimethylcyclopentane derivative, suggesting a high yield for the synthesis of this compound via this route.
Route 2: Acid-Catalyzed Dehydration
This classic method involves the elimination of a water molecule from an alcohol precursor in the presence of a strong acid to form an alkene.
Experimental Protocol:
1,5-Dimethylcyclopentanol is mixed with a dehydrating agent, such as 85% phosphoric acid, in a round-bottom flask. The mixture is heated to a temperature sufficient to induce dehydration and allow for the distillation of the product. The distillate, which contains this compound and water, is collected in a receiving flask. The organic layer is then separated, washed with a saturated sodium bicarbonate solution and brine, and dried over an anhydrous drying agent like sodium sulfate. The final product is obtained after fractional distillation.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for each synthesis route.
References
A Comparative Guide to the Stability of 1,5-Dimethylcyclopentene and Its Isomers
Theoretical Assessment of Alkene Stability
The stability of an alkene is primarily influenced by the degree of substitution of the double bond and the steric strain within the molecule.
-
Degree of Substitution: Alkenes with more alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond.[1][2][3][4][5] Therefore, a tetrasubstituted alkene is more stable than a trisubstituted one, which is in turn more stable than a disubstituted one, and so on.
-
Stereoisomerism: For disubstituted alkenes, trans isomers are typically more stable than their corresponding cis isomers due to reduced steric hindrance between the alkyl groups.[4][5][6]
-
Ring Strain: In cyclic alkenes, the stability is also affected by ring strain. The endocyclic double bond in cyclopentene and its derivatives contributes to this strain.
Based on these principles, we can qualitatively predict the relative stabilities of 1,5-dimethylcyclopentene and its common isomers:
-
1,2-Dimethylcyclopentene: This is a trisubstituted alkene.
-
This compound: This is a disubstituted alkene.
-
3,4-Dimethylcyclopentene: This is a disubstituted alkene.
-
Methylenecyclopentane derivatives (e.g., 1-methyl-2-methylenecyclopentane): These are also disubstituted alkenes.
From the degree of substitution, 1,2-dimethylcyclopentene is predicted to be the most stable isomer among this group. The relative stabilities of the disubstituted isomers (1,5- and 3,4-dimethylcyclopentene) would be influenced by the specific steric interactions of the methyl groups with the cyclopentene ring.
Quantitative Assessment of Alkene Stability
The most common experimental methods for quantitatively determining the relative stabilities of alkene isomers are through the measurement of their heats of hydrogenation and heats of combustion.[1][2][4][6]
Table 1: Thermodynamic Data for Dimethylcyclopentene Isomers and Related Compounds
| Compound | Isomer Type | Heat of Formation (ΔHf°) (kJ/mol) | Heat of Hydrogenation (ΔHhydrog°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| This compound | Disubstituted | Data not available | Data not available | Data not available |
| 1,2-Dimethylcyclopentene | Trisubstituted | Data not available | Data not available | Data not available |
| 3,5-Dimethylcyclopentene | Disubstituted | Data not available | Data not available | Data not available |
| cis-1,2-Dimethylcyclopentane | - | -133.5 (liquid) | - | - |
| trans-1,2-Dimethylcyclopentane | - | -138.8 (liquid) | - | - |
Note: The lack of comprehensive experimental data in publicly accessible databases for the dimethylcyclopentene isomers necessitates either direct experimental measurement or high-level computational studies.
Experimental Protocols
The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound is hydrogenated to its corresponding saturated compound. A more stable alkene will release less heat upon hydrogenation.[1][5][6]
Protocol:
-
Catalyst Preparation: A heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is weighed and placed in a reaction vessel.
-
Reactant Preparation: A known mass of the dimethylcyclopentene isomer is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Reaction Setup: The solution is added to the reaction vessel containing the catalyst. The system is then sealed and flushed with hydrogen gas to remove any air.
-
Hydrogenation: The reaction mixture is stirred vigorously in a hydrogen atmosphere (often supplied from a balloon or a pressurized vessel) at a constant temperature and pressure.
-
Calorimetry: The heat evolved during the reaction is measured using a reaction calorimeter.
-
Workup and Analysis: After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The product (the corresponding dimethylcyclopentane) can be analyzed (e.g., by gas chromatography) to confirm complete conversion.
-
Calculation: The heat of hydrogenation is calculated from the measured heat evolved and the number of moles of the alkene hydrogenated.
The heat of combustion is the heat released when a substance is completely burned in excess oxygen. By comparing the heats of combustion of isomers, their relative stabilities can be determined.
Protocol:
-
Sample Preparation: A precisely weighed sample (typically around 1 gram) of the liquid dimethylcyclopentene isomer is placed in a sample holder (e.g., a gelatin capsule for volatile liquids) within a high-pressure vessel known as a "bomb."
-
Fuse Wire: A fuse wire of known length and mass is connected to electrodes within the bomb, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The bucket is housed within an insulating jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium while the water is stirred. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat generated by the combustion of the fuse wire. The heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) is used to calculate the heat of combustion of the sample.
Computational Assessment
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers.[7][8][9] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the heats of formation and Gibbs free energies of the isomers.
Workflow for Computational Stability Assessment:
Caption: Computational workflow for determining the relative stability of dimethylcyclopentene isomers.
Logical Framework for Stability Assessment
The overall process for assessing the stability of this compound and its isomers involves a combination of theoretical prediction, and where possible, experimental or computational validation.
Caption: Logical framework for the comprehensive assessment of alkene isomer stability.
Conclusion
While direct experimental thermodynamic data for this compound and its isomers is sparse, a combination of theoretical principles and established methodologies provides a robust framework for their stability assessment. Based on the degree of substitution, 1,2-dimethylcyclopentene is predicted to be the most stable isomer. For a definitive quantitative comparison, experimental determination of the heats of hydrogenation or combustion, or alternatively, high-level computational chemistry studies, are the recommended approaches for researchers in the field. This guide provides the necessary protocols and logical workflows to undertake such an investigation.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Cyclopentene, 1,2-dimethyl- (CAS 765-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.williams.edu [web.williams.edu]
- 7. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 1,5-Dimethylcyclopentene: Experimental Data and Isomeric Distinction
This guide provides a comprehensive comparison of the experimental data for 1,5-dimethylcyclopentene and its structural isomer, 1,2-dimethylcyclopentene. The information is intended for researchers, scientists, and professionals in drug development to facilitate compound selection and experimental design. This document summarizes key physical and spectroscopic properties and provides a representative experimental protocol for the synthesis of a dimethylcyclopentene isomer.
Physical and Spectroscopic Properties
The physical and spectroscopic data for this compound and 1,2-dimethylcyclopentene are summarized below. These isomeric compounds exhibit distinct properties that can be used for their identification and characterization.
Table 1: Comparison of Physical Properties
| Property | This compound | 1,2-Dimethylcyclopentene |
| Molecular Formula | C₇H₁₂ | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol | 96.17 g/mol |
| CAS Number | 16491-15-9 | 765-47-9 |
| Boiling Point | 102 °C | 105.8 °C |
| Melting Point | -118 °C | -90.4 °C |
| Density | 0.801 g/cm³ | 0.815 g/cm³ |
| Refractive Index | 1.447 | 1.456 |
Table 2: Spectroscopic Data Comparison
| Spectroscopy | This compound | 1,2-Dimethylcyclopentene |
| ¹H NMR | Data not readily available in literature. | Chemical Shifts (CDCl₃, 400 MHz) : δ ~1.6 (s, 6H, 2 x CH₃), ~1.9 (m, 2H, CH₂), ~2.2 ppm (m, 2H, CH₂) |
| ¹³C NMR | Data not readily available in literature. | Chemical Shifts (CDCl₃) : δ ~12.5 (CH₃), ~34.0 (CH₂), ~134.0 ppm (C=C) |
| IR (Infrared) | Key Peaks (Gas Phase, cm⁻¹) : ~2960 (C-H stretch), ~1650 (C=C stretch), ~1450 (C-H bend)[1] | Key Peaks (Vapor Phase, cm⁻¹) : ~2950 (C-H stretch), ~1680 (C=C stretch), ~1450 (C-H bend) |
| Mass Spec. (EI) | Key Fragments (m/z) : 96 (M⁺), 81 (M-CH₃)⁺, 68, 53[2] | Key Fragments (m/z) : 96 (M⁺), 81 (M-CH₃)⁺, 67, 55 |
Experimental Protocols
A common method for the synthesis of dimethylcyclopentenes is the acid-catalyzed dehydration of the corresponding dimethylcyclopentanol. Below is a general experimental protocol for such a reaction.
Synthesis of this compound via Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol
Objective: To synthesize this compound through the elimination of water from 1,5-dimethylcyclopentanol using an acid catalyst.
Materials:
-
1,5-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Diethyl Ether
-
Distillation Apparatus
-
Separatory Funnel
-
Round-bottom flask
-
Heating Mantle
Procedure:
-
Place 1,5-dimethylcyclopentanol into a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.
-
Set up a fractional distillation apparatus with the round-bottom flask.
-
Gently heat the mixture to a temperature that allows for the distillation of the alkene product (boiling point ~102°C) as it is formed. The removal of the product from the reaction mixture shifts the equilibrium towards the formation of more product.
-
Collect the distillate, which will contain the crude this compound and water.
-
Transfer the distillate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and perform a final distillation to purify the this compound.
-
Characterize the final product using spectroscopic methods (GC-MS, NMR, IR) to confirm its identity and purity.
Reaction Pathway Visualization
This compound can undergo a ring expansion via an acid-catalyzed isomerization to form the more stable 1-methyl-1-cyclohexene. This reaction proceeds through a carbocation intermediate.
The diagram above illustrates the key steps in the acid-catalyzed isomerization of this compound to 1-methyl-1-cyclohexene. The process is initiated by the protonation of the double bond, leading to a tertiary carbocation. A subsequent ring expansion through rearrangement results in a more stable six-membered ring with a secondary carbocation, which then undergoes deprotonation to yield the final product.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 1,5-Dimethylcyclopentene
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,5-Dimethylcyclopentene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. Based on the likely flammable and irritant nature of this chemical, the following PPE is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield may be necessary if there is a splash hazard.[1] | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant overalls.[4] | Prevents skin contact, which may cause irritation.[2][3] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn. | Protects against inhalation of vapors that may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. This chemical is expected to be a highly flammable liquid and vapor.[5]
1. Preparation:
- Ensure a well-ventilated work area, such as a chemical fume hood.[2]
- Remove all potential ignition sources from the vicinity, including open flames, sparks, and hot surfaces.[3][5]
- Use explosion-proof electrical and ventilating equipment.[3][5]
- Have an appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) readily available.
- Ground and bond containers and receiving equipment to prevent static discharge.[5]
- Ensure all necessary PPE is clean, in good condition, and properly donned.
2. Handling and Use:
- Use only non-sparking tools.[5]
- Keep the container tightly closed when not in use.[3][5]
- Avoid breathing vapors or mist.[2]
- Avoid contact with skin, eyes, and clothing.[2]
- Wash hands thoroughly after handling.[2][3]
- Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
- Store in a cool, dry, and well-ventilated place.[3]
- Keep the container tightly closed and properly labeled.
- Store away from incompatible materials and sources of ignition.[6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Disposal Procedure:
- Dispose of the waste container through an approved hazardous waste disposal plant.
- Follow all local, regional, and national regulations for the disposal of flammable chemical waste.
- Do not allow the product to enter drains or waterways.[2][7]
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
